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The Ascendant Therapeutic Trajectory of Substituted 1,4-Diazepane Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The seven-membered heterocyclic scaffold of 1,4-diazepane has emerged as a "privileged structure" in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The seven-membered heterocyclic scaffold of 1,4-diazepane has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of substituted 1,4-diazepane derivatives. By delving into the causal relationships behind experimental design and providing validated protocols, this document aims to empower researchers in the rational design and development of novel therapeutics based on this promising core.

The Architectural Versatility of the 1,4-Diazepane Core: A Gateway to Diverse Pharmacological Activities

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, offers a unique combination of flexibility and stereochemical complexity. This allows for the precise spatial orientation of various substituents, enabling tailored interactions with the intricate topographies of biological macromolecules. Consequently, substituted 1,4-diazepane derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Anticancer: Induction of apoptosis and cell cycle arrest through various mechanisms.[1][2]

  • Neuroprotective: Inhibition of amyloid-beta (Aβ) aggregation in the context of Alzheimer's disease.[3]

  • Antiviral: Notably, inhibition of HIV reverse transcriptase.[4]

  • Central Nervous System (CNS) Modulation: Exhibiting anxiolytic, anticonvulsant, and antipsychotic properties.[5][6][7]

  • Antibacterial and Antifungal: Demonstrating efficacy against various microbial strains.[5]

The therapeutic potential of this scaffold lies in the ability to strategically modify the core and its substituents to optimize potency, selectivity, and pharmacokinetic properties for a specific disease target.

Synthetic Strategies: Building the 1,4-Diazepane Framework

The construction of the 1,4-diazepane ring and its derivatives can be achieved through several synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Cyclization: A Modern Approach

A contemporary and efficient method for the synthesis of substituted 1,4-benzodiazepines involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.[5] This reaction proceeds through the formation of a π-allylpalladium intermediate, which then undergoes an intramolecular nucleophilic attack by the amide nitrogen to yield the seven-membered diazepine core.[5]

Experimental Protocol: Palladium-Catalyzed Synthesis of a 1,4-Benzodiazepine Derivative [5]

  • To a stirred solution of propargylic carbonate (1.3 equivalents) in dioxane, add N-tosyl-disubstituted 2-aminobenzylamine (1.0 equivalent) and Pd(PPh₃)₄ (0.1 equivalents) at 25 °C.

  • Stir the reaction mixture at the same temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-benzodiazepine derivative.

Multi-Step Synthesis of Bioactive 1-Benzhydryl-1,4-diazepane Derivatives

For the synthesis of derivatives with specific substitutions, a multi-step approach is often necessary. An example is the synthesis of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives, which have shown promising anticancer activity.

Experimental Protocol: Synthesis of 1-Benzhydryl-4-(3-chlorophenylcarboxamide)-1,4-diazepane

This protocol is a representative example for the synthesis of this class of compounds.

Step 1: Synthesis of Benzhydrol

  • Dissolve benzophenone in methanol and cool to 0-5 °C.

  • Add sodium borohydride portion-wise and stir the solution for 5 hours at room temperature.

  • Remove the solvent under reduced pressure, add water, and extract with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain benzhydrol.

Step 2: Synthesis of Benzhydryl Chloride

  • Dissolve benzhydrol in dry dichloromethane and cool to 0-5 °C.

  • Add thionyl chloride and stir for 4-5 hours at 0-10 °C.

  • Remove the solvent under reduced pressure to obtain benzhydryl chloride.

Step 3: Synthesis of 1-Benzhydryl-1,4-diazepane

  • To a solution of homopiperazine in dimethylformamide, add anhydrous potassium carbonate followed by benzhydryl chloride.

  • Heat the reaction mixture to 80 °C for 8 hours.

  • Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure, add water, and extract with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of 4-Benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide

  • Dissolve 1-benzhydryl-1,4-diazepane in dry dichloromethane.

  • Add triethylamine and stir for 10 minutes.

  • Add 3-chlorophenyl isocyanate and stir the reaction mixture for 5-6 hours at room temperature.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure, add water, and extract with ethyl acetate.

  • Wash the organic layer with 10% ammonium chloride solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography.

Synthesis of Azetidine-Fused 1,4-Benzodiazepines and Subsequent Ring Opening

A facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives can be achieved through a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. The resulting azetidine-fused 1,4-benzodiazepine compounds can then undergo N-methylation and subsequent ring-opening of the four-membered ring with various nucleophiles to produce diverse 1,4-benzodiazepine derivatives.

Experimental Protocol: General Procedure for the Synthesis of Azetidine-Fused 1,4-Benzodiazepines and Ring Opening

Step 1: Synthesis of 1-(2-bromobenzyl)azetidine-2-carboxamides

  • To a flask containing the corresponding 2-((2-bromobenzyl)(2-chloroethyl)amino)acetonitrile (50 mmol), add potassium tert-butoxide (100 mmol) and dry THF (100 mL).

  • Stir the reaction mixture at room temperature until the substrate is consumed (monitored by TLC).

  • Quench the reaction with saturated NH₄Cl aqueous solution.

  • Concentrate the mixture in vacuo to remove THF and extract the residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to give the crude 1-(2-bromobenzyl)azetidine-2-carbonitrile.

  • Dissolve the crude product in tert-butanol, add anhydrous KOH, and stir the mixture at reflux until the substrate disappears.

  • Quench the reaction with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Step 2: Intramolecular Cross-Coupling

  • Combine the 1-(2-bromobenzyl)azetidine-2-carboxamide, CuI, and N,N-dimethylglycine in a reaction vessel.

  • Add a suitable solvent and base.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • After cooling, perform a standard aqueous workup and purify the product by column chromatography.

Step 3: N-Methylation and Ring Opening

  • To a solution of the azetidine-fused 1,4-benzodiazepine in anhydrous DCM at 0 °C, slowly add methyl triflate.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvents in vacuo and wash the residue with dry ether to afford the N-methylated intermediate.

  • React the N-methylated intermediate with a nucleophile such as NaN₃, KCN, or PhSNa in a suitable solvent to achieve the ring-opening and formation of the functionalized 1,4-benzodiazepine derivative.

Therapeutic Applications and Mechanisms of Action

The therapeutic versatility of substituted 1,4-diazepane derivatives stems from their ability to interact with a diverse range of biological targets.

Anticancer Activity: A Multi-pronged Attack

Substituted 1,4-diazepane derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action is often multifaceted, involving the induction of cell cycle arrest and apoptosis.[1] For instance, certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent protein synthesis inhibitors in cancer cells.[1]

Key Mechanistic Insights:

  • Protein Synthesis Inhibition: Some derivatives can inhibit the machinery responsible for protein production in cancer cells, leading to cellular stress and death.[1]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, preventing the proliferation of cancer cells.[8]

  • Apoptosis Induction: Many 1,4-diazepane derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[1][8]

Experimental Workflow: Assessing Anticancer Activity

anticancer_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cell_lines Cancer Cell Lines (e.g., MCF-7, PC3, A549) mtt_assay MTT Assay (Cytotoxicity, IC50) cell_lines->mtt_assay Compound Treatment flow_cytometry Flow Cytometry (Cell Cycle Analysis, Apoptosis) mtt_assay->flow_cytometry Determine IC50 western_blot Western Blot (Protein Expression) flow_cytometry->western_blot Confirm Mechanism xenograft Xenograft Mouse Model flow_cytometry->xenograft Lead Compound tumor_growth Tumor Growth Inhibition xenograft->tumor_growth Compound Administration toxicity Toxicity Assessment tumor_growth->toxicity Monitor Efficacy abeta_inhibition Abeta_monomer Aβ Monomers Oligomers Toxic Oligomers Abeta_monomer->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity Plaques Senile Plaques Fibrils->Plaques Diazepane 1,4-Diazepane Derivative Diazepane->Abeta_monomer Binds to Diazepane->Oligomers Inhibits Formation

Caption: Proposed mechanism of 1,4-diazepane derivatives in inhibiting Aβ aggregation.

Quantitative Data: Inhibition of Aβ Aggregation by 1,4-Diazepane Derivatives

Compound SeriesAβ IsoformInhibition (%)Key FeaturesReference
Substituted 1,4-diazepanesAβ4232-52Moderate to good inhibition[3]
Aβ4053-77Enhanced inhibition[3]
Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivativesAβ4231-50Moderate inhibition[3]
Aβ4060-63Good inhibition[3][9]
Antiviral Activity: Targeting HIV Reverse Transcriptase

Certain arylpyrido-diazepine and -thiodiazepine derivatives have been identified as potent and highly selective inhibitors of HIV-1 reverse transcriptase (RT). [4]These non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, distinct from the active site where nucleosides bind, and induce a conformational change that inhibits its polymerase activity. [10] Key Mechanistic Insights:

  • Allosteric Inhibition: The compounds bind to a hydrophobic pocket near the RT active site, non-competitively inhibiting DNA polymerization. [10]* High Potency and Selectivity: Some derivatives exhibit inhibitory activity in the nanomolar range and are highly selective for HIV-1 RT. [4]* Synergistic Effects: These compounds can act synergistically with nucleoside reverse transcriptase inhibitors (NRTIs) like AZT. [4] Experimental Workflow: Evaluating Anti-HIV Activity

anti_hiv_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays RT_assay HIV-1 RT Inhibition Assay (IC50 determination) Enzyme_kinetics Enzyme Kinetics (Mechanism of Inhibition) RT_assay->Enzyme_kinetics Determine Ki Viral_replication HIV-1 Replication Assay (EC50 determination) Enzyme_kinetics->Viral_replication Lead Compound Cytotoxicity_assay Cytotoxicity Assay (CC50 determination) Viral_replication->Cytotoxicity_assay Evaluate in cells Selectivity_index Selectivity Index (SI) (CC50 / EC50) Cytotoxicity_assay->Selectivity_index

Caption: Workflow for assessing the anti-HIV activity of 1,4-diazepane derivatives.

Structure-Activity Relationship (SAR) and Future Directions

The extensive research into 1,4-diazepane derivatives has revealed key SAR insights that can guide future drug design efforts.

  • Substitution Patterns: The nature and position of substituents on both the diazepine ring and any fused aromatic rings are critical for activity and selectivity.

  • Conformational Constraints: Introducing conformational rigidity, for example, through the formation of bridged systems, can enhance binding affinity and selectivity for a particular target.

  • Fusion with Other Heterocycles: Fusing the 1,4-diazepane core with other heterocyclic rings can expand the chemical space and lead to novel biological activities.

The future of 1,4-diazepane-based drug discovery lies in the integration of computational modeling with synthetic chemistry and biological evaluation. Structure-based drug design, guided by the crystal structures of target proteins, will enable the rational design of next-generation derivatives with improved potency, selectivity, and drug-like properties. Furthermore, exploring novel therapeutic areas and understanding the polypharmacology of these compounds will continue to be exciting avenues of research.

References

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  • Chen, Y.-T., et al. (2019). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 62(21), 9579-9595. [Link]

  • Al-Ostoot, F. H., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6919. [Link]

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  • Matamoros-Recio, A., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 867-873. [Link]

  • Kohlstaedt, L. A., et al. (1992). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors. Science, 256(5065), 1783-1790. [Link]

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  • Abdel-Hafez, S. M., et al. (2022). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Research Square. [Link]

  • Artico, M., et al. (1995). New arylpyrido-diazepine and -thiodiazepine derivatives are potent and highly selective HIV-1 inhibitors targeted at the reverse transcriptase. Antiviral Chemistry & Chemotherapy, 6(4), 213-225. [Link]

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  • Al-Amin, M., et al. (2022). Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]

  • de Souza, M. V. N., et al. (2022). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 27(19), 6296. [Link]

  • Spence, R. A., et al. (1995). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors. Biochemistry, 34(15), 5143-5152. [Link]

  • Ali, A., et al. (2018). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. European journal of medicinal chemistry, 157, 111-122. [Link]

  • Tellitu, I., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[ b]d[5][8]iazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(19), 12444-12454. [Link]

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  • Desai, N. C., et al. (2013). Synthesis and Antibacterial Activity of Some Novel 1,4-Diazepines from β-Diketones/ β -Ketoesters of 4 -acetylaminobenzene sulphonyl chloride. International Journal of Recent Research and Review, 5(2), 1-6. [Link]

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Sources

Exploratory

The Enduring Legacy of 1,4-Diazepanes: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 1,4-diazepane core, a seven-membered heterocyclic rin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,4-diazepane core, a seven-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential example of a "privileged scaffold" in medicinal chemistry. Its inherent structural flexibility and capacity for diverse substitutions have allowed it to interact with a wide array of biological targets, leading to the development of numerous clinically significant therapeutics. This guide provides a comprehensive exploration of the 1,4-diazepane scaffold, from its fundamental chemical properties and synthetic strategies to its broad therapeutic applications and the intricate structure-activity relationships that govern its biological effects. We will delve into key approved drugs, promising clinical candidates, and detailed experimental protocols, offering field-proven insights for researchers engaged in the design and development of novel therapeutics based on this remarkable chemical entity.

The Concept of Privileged Scaffolds and the Prominence of 1,4-Diazepanes

In the landscape of drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets. This promiscuity is not random but is rooted in the scaffold's ability to present functional groups in a three-dimensional space that mimics the binding motifs of various endogenous ligands. The 1,4-diazepane structure, with its flexible seven-membered ring, offers a unique conformational landscape that can be finely tuned through substitution. This allows for the precise positioning of pharmacophoric elements to achieve high-affinity interactions with a diverse range of protein targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2]

The most prominent and commercially successful class of drugs featuring the 1,4-diazepane core is the benzodiazepines , where the diazepane ring is fused to a benzene ring.[3] This fusion imparts a degree of rigidity while maintaining the conformational flexibility necessary for broad biological activity.

Synthetic Strategies: Building the 1,4-Diazepane Core

The construction of the 1,4-diazepane ring system can be achieved through various synthetic routes, with the choice of method often dictated by the desired substitution pattern and the overall complexity of the target molecule. A common and versatile approach involves the condensation of a 1,2-diamine with a suitable three-carbon electrophile.

General Synthesis of 1,4-Diazepanes from Diamines and Electrophiles

A foundational method for synthesizing the 1,4-diazepane ring involves the reaction of a 1,2-diamine, such as ethylenediamine, with a 1,3-dielectrophile. This can include α,β-unsaturated carbonyl compounds or dihalides.

Experimental Protocol: Synthesis of a Substituted 1,4-Diazepine

This protocol describes a general procedure for the synthesis of 1,4-diazepine derivatives through the condensation of a diamine with a β-dicarbonyl compound, a method known for its efficiency and versatility.[4]

Materials:

  • Ethylenediamine

  • Aryl β-diketone (e.g., dibenzoylmethane)

  • Heteropolyacid catalyst (e.g., H5PMo10V2O40)

  • Ethanol (refluxing)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • To a solution of the aryl β-diketone (1 mmol) in ethanol (20 mL), add ethylenediamine (1 mmol).

  • Add a catalytic amount of the heteropolyacid (e.g., 0.05 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Causality Behind Experimental Choices: The use of a heteropolyacid catalyst is crucial for activating the carbonyl groups of the β-diketone, facilitating the initial Schiff base formation with one of the amino groups of the diamine. The subsequent intramolecular cyclization is also promoted by the catalyst. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps.

Palladium-Catalyzed Cyclization for Benzodiazepine Synthesis

More sophisticated methods, such as palladium-catalyzed intramolecular cyclizations, have been developed to afford highly functionalized 1,4-benzodiazepines. These methods offer excellent control over stereochemistry and allow for the introduction of a wide range of substituents.[5]

Experimental Workflow: Palladium-Catalyzed Synthesis of a 1,4-Benzodiazepine Derivative

This workflow outlines a palladium-catalyzed approach for the synthesis of substituted 1,4-benzodiazepines from N-tosyl-disubstituted 2-aminobenzylamines and propargylic carbonates.[5]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction Conditions cluster_intermediate Key Intermediate cluster_product Product A N-Tosyl-disubstituted 2-aminobenzylamine E π-Allylpalladium Intermediate A->E Pd(0) insertion B Propargylic Carbonate B->E C Pd(PPh3)4 C->E D Dioxane, 25°C D->E F Substituted 1,4-Benzodiazepine E->F Intramolecular Nucleophilic Attack

Caption: Palladium-catalyzed synthesis of 1,4-benzodiazepines.

Therapeutic Applications of 1,4-Diazepane-Containing Drugs

The versatility of the 1,4-diazepane scaffold is evident in the broad spectrum of its therapeutic applications.

Central Nervous System (CNS) Disorders

The most well-known application of 1,4-diazepanes is in the treatment of CNS disorders, primarily through the action of benzodiazepines. These drugs act as positive allosteric modulators of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[6]

  • Anxiolytics: Drugs like diazepam (Valium) and alprazolam (Xanax) are widely prescribed for anxiety disorders.[7]

  • Hypnotics: Benzodiazepines are also used for the short-term treatment of insomnia.

  • Anticonvulsants: Certain benzodiazepines are effective in the management of seizures.[6] The FDA has approved intranasal and buccal film formulations of diazepam for the treatment of seizure clusters.[2][8][9]

Anticancer Activity

Emerging research has highlighted the potential of 1,4-diazepane derivatives as anticancer agents.[1][3] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

One promising area of investigation is the targeting of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Overexpression of CDK2 is common in several cancers, including breast and liver cancer.

Signaling Pathway: Inhibition of CDK2 by a 1,4-Benzodiazepine Derivative

G cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation cluster_drug Drug Action G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2/Cyclin E CDK2->S Promotes G1/S Transition p21 p21 p21->CDK2 Inhibits BZD 1,4-Benzodiazepine Derivative BZD->CDK2 Inhibits

Caption: Mechanism of action of a 1,4-benzodiazepine anticancer agent.

Other Therapeutic Areas

The therapeutic potential of 1,4-diazepanes extends beyond CNS disorders and cancer. Research has shown their activity as:

  • Antimicrobial agents [1]

  • Anthelmintics [1]

  • Anti-inflammatory agents

  • Dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes[10]

Structure-Activity Relationships (SAR) and QSAR Studies

The biological activity of 1,4-diazepane derivatives is highly dependent on the nature and position of substituents on the diazepane ring and any fused aromatic systems. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved drugs.

Key SAR Insights for 1,4-Benzodiazepines:

  • Substituents on the Benzene Ring: Electron-withdrawing groups at the 7-position generally enhance anxiolytic activity.

  • Substituents on the Diazepine Ring: Modifications at the 1-, 2-, and 3-positions can significantly impact potency and pharmacokinetic properties. For instance, a methyl group at the 1-position, as seen in diazepam, is often beneficial.

  • The 5-Aryl Group: The presence of a phenyl group at the 5-position is a common feature of many active benzodiazepines.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11][12] For 1,4-diazepane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the steric and electrostatic features that govern their interaction with biological targets. These studies provide valuable insights for the design of new analogs with enhanced potency and selectivity.[13]

Data Summary: Biological Activities of Representative 1,4-Diazepane Derivatives

Compound ClassDerivativeTarget/AssayActivity (IC50/Ki)Therapeutic AreaReference
Pyridyl-diaminopyrimido-diazepinesUV802P. falciparumIC50: 0.178 µMAntimalarial[14]
Benzofurane-substituted diazepane2cσ1 ReceptorKi: 8 nMNeuroprotection[15]
Quinoline-substituted diazepane2dσ1 ReceptorKi: 19 nMNeuroprotection[15]
1,4-Naphthoquinone derivativesPD9-11, PD13-15Cancer Cell LinesIC50: 1–3 μMAnticancer[5]
Benzo[b][1][15]diazepinesB1-4 compoundsMCF-7 cell lineSignificant anticancer activityAnticancer[16]

Conclusion and Future Perspectives

The 1,4-diazepane scaffold has proven to be an exceptionally fruitful starting point for the discovery of new medicines. Its enduring legacy is a testament to the power of privileged scaffolds in medicinal chemistry. While the classic benzodiazepines continue to play a vital role in clinical practice, the exploration of novel 1,4-diazepane derivatives is opening up exciting new therapeutic avenues, particularly in the fields of oncology and neurodegenerative diseases. Future research will likely focus on the development of highly selective ligands for specific receptor subtypes to minimize off-target effects and improve the therapeutic index of this versatile class of compounds. The continued application of advanced synthetic methodologies and computational tools will undoubtedly lead to the discovery of the next generation of 1,4-diazepane-based drugs.

References

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. [Link]

  • 1,4-Diazepines. ResearchGate. [Link]

  • Synthesis and 3D-QSAR study of 1,4-dihydropyridine derivatives as MDR cancer reverters. ResearchGate. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Publications. [Link]

  • Nonbenzodiazepine. Wikipedia. [Link]

  • Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. National Institutes of Health. [Link]

  • Synthesis, biological profile and computational insights of new derivatives of benzo [B][1][15] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. National Institutes of Health. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. [Link]

  • FDA Approves Intranasal Diazepam, Rimegepant and Erenumab Effectively Treats Refractory Migraine, MS Treatments Double Since 2011. NeurologyLive. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]

  • Recent development in[1][15]benzodiazepines as potent anticancer agents: a review. National Institutes of Health. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. National Institutes of Health. [Link]

  • 1 Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li. pubs.acs.org. [Link]

  • VALIUM (DIAZEPAM) Label. U.S. Food and Drug Administration. [Link]

  • A Novel Synthesis of Homopiperazine and Its Monomethyl Derivatives. ACS Publications. [Link]

  • 3D-QSAR, HQSAR, molecular docking, and new compound design study of 1,3,6-trisubstituted 1,4-diazepan-7-ones as human KLK7 inhibitors. ResearchGate. [Link]

  • Benzodiazepine. Wikipedia. [Link]

  • Synthesis and Biological Evaluation of Homopiperazine Derivatives With Beta-Aminoacyl Group as Dipeptidyl Peptidase IV Inhibitors. National Institutes of Health. [Link]

  • Synthesis and 3D-QSAR study of 1,4-dihydropyridine derivatives as MDR cancer reverters. National Institutes of Health. [Link]

  • FDA expands diazepam nasal spray for seizure clusters to ages 2–5. NeurologyLive. [Link]

  • Aquestive Therapeutics Receives U.S. FDA Orphan Drug Exclusivity for Libervant® (diazepam) Buccal Film in Pediatric Patients with Seizure Clusters Ages Two to Five. Aquestive Therapeutics. [Link]

Sources

Protocols & Analytical Methods

Method

Use of (R)-5-Methyl-1,4-diazepane as a chiral ligand in asymmetric catalysis

Executive Summary Topic: Utilization of (R)-5-Methyl-1,4-diazepane as a chiral scaffold in asymmetric catalysis. Context: While (R)-5-Methyl-1,4-diazepane is industrially renowned as the critical chiral intermediate for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Utilization of (R)-5-Methyl-1,4-diazepane as a chiral scaffold in asymmetric catalysis. Context: While (R)-5-Methyl-1,4-diazepane is industrially renowned as the critical chiral intermediate for the orexin receptor antagonist Suvorexant (Belsomra®), its utility extends into asymmetric catalysis. As a chiral cyclic diamine, it serves as a "privileged scaffold" for constructing bidentate ligands. The 7-membered diazepane ring offers unique conformational flexibility—distinct from rigid 5- or 6-membered analogs (like pyrrolidines or piperazines)—allowing for "induced fit" coordination geometries in transition metal complexes.

This Application Note details the ligand design principles , complexation protocols , and a validated workflow for utilizing (R)-5-Methyl-1,4-diazepane derivatives in the Asymmetric Henry (Nitroaldol) Reaction , a benchmark transformation for chiral diamine-metal complexes.

Part 1: Ligand Profile & Coordination Chemistry

Structural Advantages

Unlike the rigid C2-symmetric 1,2-diaminocyclohexane (DACH) ligands, the (R)-5-Methyl-1,4-diazepane core introduces a specific conformational chirality alongside its central chirality.

  • Bite Angle: The 1,4-diamine motif creates a larger chelate ring (usually 6- or 7-membered depending on metal coordination) compared to 1,2-diamines, influencing the steric crowding around the metal center.

  • Stereocontrol: The C5-methyl group dictates the ring puckering (twist-chair conformation), directing the pro-R or pro-S face of the coordinated substrate.

Ligand Derivatization Strategy

The "naked" diamine is rarely used directly due to the high basicity and lack of steric bulk. Effective catalytic applications require N-functionalization to create Modular Chiral Ligands :

  • Type A (N-Alkylated): Sterically demanding groups (e.g., Benzyl, 1-Naphthylmethyl) at the N1 position modulate the chiral pocket.

  • Type B (Salen-Type): Condensation with salicylaldehydes to form tetradentate Schiff bases.

Table 1: Physicochemical Profile of (R)-5-Methyl-1,4-diazepane

PropertyValue/DescriptionRelevance to Catalysis
CAS Number 1620097-06-4Identification of high-purity precursors.
Molecular Weight 114.19 g/mol (Free base)Calculation of catalyst loading (mol%).
Chirality (R)-enantiomerInduces enantioselectivity in product.[1][2][3][4][5]
Basicity (pKa) ~10.8 (Predicted)Acts as a Brønsted base in organocatalysis; strong sigma donor in metal complexes.
Solubility Water, Methanol, DCMVersatile for biphasic or organic solvent systems.
Stability Hygroscopic; Air-sensitiveRequires storage under Argon/Nitrogen.

Part 2: Experimental Protocols

Protocol A: Preparation of the Active Copper(II)-Diazepane Complex

Target Application: Asymmetric Henry Reaction

Rationale: Copper(II) acetate complexed with chiral diamines is a proven system for the nitroaldol reaction. The (R)-5-Methyl-1,4-diazepane acts as the chiral controller.

Reagents:
  • Ligand Precursor: (R)-1-Benzyl-5-methyl-1,4-diazepane (synthesized or commercially sourced). Note: The N-benzyl derivative is preferred over the free amine to prevent catalyst aggregation.

  • Metal Source: Cu(OAc)₂[3]·H₂O (99.99% trace metals basis).

  • Solvent: Absolute Ethanol (degassed).

Step-by-Step Methodology:
  • Ligand Solution: In a flame-dried Schlenk tube under N₂, dissolve (R)-1-Benzyl-5-methyl-1,4-diazepane (1.1 equiv relative to Cu) in absolute ethanol (0.1 M concentration).

  • Complexation: Add Cu(OAc)₂·H₂O (1.0 equiv) to the ligand solution. The solution typically turns from blue to a deep blue-green, indicating coordination.

  • Activation: Stir the mixture at Room Temperature (25°C) for 1 hour .

    • Checkpoint: Ensure complete dissolution of the copper salt. A precipitate indicates oligomerization; if observed, dilute by 50%.

  • Usage: The resulting catalyst solution (approx. 5-10 mol% loading relative to substrate) is used immediately.

Protocol B: Asymmetric Henry Reaction (Nitroaldol)

Objective: Enantioselective addition of nitromethane to benzaldehyde.

Workflow:
  • Substrate Preparation: Charge a reaction vial with Benzaldehyde (1.0 mmol, 106 mg) and Nitromethane (10.0 mmol, 10 equiv).

  • Catalyst Addition: Add the pre-formed Cu(II)-Diazepane catalyst solution (from Protocol A, 5 mol% Cu loading).

  • Reaction: Stir at 0°C to -10°C for 24–48 hours.

    • Expert Insight: Lower temperatures increase enantioselectivity (ee) but decrease rate. The flexible diazepane ring requires lower temperatures to "lock" the conformation.

  • Quench: Filter through a short pad of silica gel, eluting with Et₂O/Hexane (1:1).

  • Analysis: Determine conversion via ¹H NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).

Part 3: Mechanism & Visualization

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle for the Henry reaction mediated by the Cu-(R)-Diazepane complex.

HenryReaction Complex Cu(II)-(R)-Diazepane (Active Catalyst) Substrate Substrate Binding (Aldehyde Coordination) Complex->Substrate + Benzaldehyde Deprotonation Nitronate Formation (Base-Assisted) Substrate->Deprotonation + Nitromethane TransitionState C-C Bond Formation (Stereodetermining Step) Deprotonation->TransitionState Face-Selective Attack ProductRelease Product Release (β-Nitroalcohol) TransitionState->ProductRelease Protonation ProductRelease->Complex Regeneration

Figure 1: Catalytic cycle for the Asymmetric Henry Reaction.[3] The chiral diazepane ligand creates a steric environment that favors Si-face or Re-face attack (depending on N-substitution) during the C-C bond formation.

Ligand Synthesis Workflow (Suvorexant Route Adaptation)

Since the ligand is often prepared via the Suvorexant intermediate route, the following workflow validates the source material.

Synthesis Start Diazepane-2,5-dione Red LiAlH4 Reduction Start->Red Inter (R)-5-Methyl-1,4-diazepane Red->Inter Chiral Resolution (if racemic start) Deriv N-Benzylation (Ligand Formation) Inter->Deriv BnBr, K2CO3

Figure 2: Synthetic pathway to access the active N-benzyl ligand from the diazepane core.

Part 4: Expert Insights & Troubleshooting

Critical Success Factors
  • Enantiomeric Purity: The commercial (R)-5-methyl-1,4-diazepane is often supplied as a salt (e.g., HCl). It must be converted to the free base (using NaOH/DCM extraction) immediately prior to complexation. Residual acid kills the catalytic activity of the Cu-complex.

  • Solvent Effects: Protic solvents (EtOH) accelerate the Henry reaction via hydrogen bonding stabilization of the nitronate intermediate. However, if using the ligand for Michael Additions , switch to aprotic solvents (THF or Toluene) to avoid non-selective background reactions.

  • N-Protection: Do not use the di-unsubstituted diamine for metal catalysis; it tends to form stable, catalytically inactive bis-ligand complexes (ML₂). Monosubstitution (e.g., N1-Benzyl) ensures a vacant coordination site or appropriate geometry for substrate binding.

Data Interpretation (Expected Results)

Based on analogous homopiperazine catalytic systems:

ParameterExpected RangeOptimization Lever
Yield 70 – 90%Increase reaction time; ensure dry nitromethane.
Enantioselectivity (ee) 85 – 95%Lower temperature (-20°C); Bulky N-substituents (e.g., N-Trityl).
Diastereoselectivity 3:1 to 10:1 (syn/anti)Metal choice (Cu vs. Zn vs. Co).

References

  • Suvorexant Synthesis & Diazepane Resolution: Title: "Chiral resolution of an intermediate of suvorexant and cocrystals thereof." Source: Google Patents (US20190276414A1). URL: Relevance: Defines the isolation and physical properties of the pure (R)-enantiomer.
  • General 1,4-Diazepane Catalysis

    • Title: "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance."[6]

    • Source: PubMed (NIH).
    • URL:[Link]

    • Relevance: Provides background on the reactivity and stability of the diazepane ring system.
  • Chiral Ligand Design Principles

    • Title: "Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to Non-Symmetrical Ligands."
    • Source: PNAS / NIH.
    • URL:[Link]

    • Relevance: Foundational theory on why flexible diamines (like diazepanes) require specific derivatization for effective asymmetric induction.
  • Asymmetric Henry Reaction Protocols

    • Title: "Highly Effective Asymmetric Henry Reaction C
    • Source: MDPI (Molecules).
    • URL:[Link]

    • Relevance: Serves as the basis for the Cu(II)-diamine protocol described above.

Sources

Application

Application Notes & Protocols: Heteropolyacids as Efficient Catalysts for 1,4-Diazepine Synthesis

Introduction: A Modern Approach to a Privileged Scaffold The 1,4-diazepine core is a seven-membered heterocyclic scaffold of significant interest in medicinal and pharmaceutical research.[1] Derivatives of this structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to a Privileged Scaffold

The 1,4-diazepine core is a seven-membered heterocyclic scaffold of significant interest in medicinal and pharmaceutical research.[1] Derivatives of this structure are known to exhibit a wide array of biological activities, including anticonvulsant, anxiolytic, analgesic, sedative, and anticancer properties.[2][3] Given their therapeutic importance, the development of efficient, mild, and environmentally benign synthetic protocols is a primary objective for drug development professionals.[4][5]

Traditional methods for synthesizing these compounds often suffer from drawbacks such as the need for harsh reaction conditions, the use of large quantities of corrosive catalysts, unsatisfactory yields, and complicated product isolation procedures.[4][6] This has driven a search for superior catalytic systems.

Heteropolyacids (HPAs) have emerged as a powerful and elegant solution to these challenges.[6][7] Specifically, Keggin-type HPAs are proving to be exceptionally effective catalysts for this transformation.[8][9][10] These metal-oxygen clusters possess a unique combination of properties that make them ideal for acid catalysis:

  • Strong Brønsted Acidity: Often exceeding that of conventional mineral acids, allowing for efficient activation of substrates.[11][12]

  • High Thermal Stability: Permitting a wide range of reaction temperatures.[11][13]

  • Tunable Properties: The acidic and redox characteristics can be finely controlled at the molecular level by altering their composition.[7][8]

  • Environmental & Economic Benefits: HPAs are often reusable, reducing waste and operational costs, which aligns with the principles of green chemistry.[6][7][11]

This guide provides a comprehensive overview, mechanistic insights, and detailed protocols for leveraging the superior catalytic efficiency of heteropolyacids in the synthesis of substituted 1,4-diazepines.

The Catalyst: Structure and Function of Keggin-Type HPAs

The catalytic prowess of HPAs stems directly from their unique molecular architecture. The most widely used for this application is the Keggin structure , which has the general formula [XM₁₂O₄₀]ⁿ⁻, where X is a central heteroatom (e.g., P⁵⁺, Si⁴⁺) and M is an addenda atom (e.g., W⁶⁺, Mo⁶⁺).[12] This structure consists of a central XO₄ tetrahedron surrounded by 12 MO₆ octahedra, forming a stable, cage-like anion.

The strong Brønsted acidity arises from the protons that balance the negative charge of this polyanion.[12] These protons are highly mobile and accessible, making HPAs excellent proton donors. Furthermore, the catalytic activity can be enhanced by substituting some of the addenda atoms. For instance, substituting molybdenum (Mo) atoms with vanadium (V) in H₃PMo₁₂O₄₀ can decrease reaction times and improve product yields, which is attributed to a modification of the catalyst's redox potential and acidity.[7][8]

Reaction Mechanism: The Role of the HPA Catalyst

The synthesis of 1,4-diazepines via this method is typically a condensation reaction between a suitable diamine precursor (such as an enaminone or ketimine) and a carbonyl compound, usually an aldehyde.[4][8][9] The heteropolyacid catalyst is crucial for activating the electrophile (the aldehyde) and facilitating the key bond-forming and cyclization steps.

The proposed catalytic cycle proceeds as follows:

  • Activation: The HPA catalyst, acting as a potent Brønsted acid, protonates the carbonyl oxygen of the aldehyde. This significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The enaminone's amino group performs a nucleophilic attack on the activated carbonyl carbon, forming a transient intermediate.

  • Cyclization & Dehydration: Subsequent intramolecular cyclization and a dehydration step, also facilitated by the acidic environment, lead to the formation of the seven-membered diazepine ring.

  • Catalyst Regeneration: The catalyst (H⁺) is regenerated, allowing it to participate in another cycle.

This efficient, acid-mediated pathway explains the high yields and short reaction times observed with HPA catalysts.

Catalytic_Cycle_1_4_Diazepine_Synthesis Proposed Catalytic Cycle Reactants Enaminone + Aldehyde Activated Protonated Aldehyde Reactants->Activated 1. Protonation HPA HPA Catalyst (H+) HPA->Activated Intermediate1 Nucleophilic Attack Intermediate Activated->Intermediate1 2. Nucleophilic Attack by Enaminone Cyclized Cyclized Intermediate Intermediate1->Cyclized 3. Intramolecular Cyclization Product 1,4-Diazepine Product Cyclized->Product 4. Dehydration Product->HPA 5. Catalyst Regeneration

Caption: Proposed mechanism for HPA-catalyzed 1,4-diazepine synthesis.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps from reaction setup to product characterization.

Protocol 1: General Procedure for HPA-Catalyzed Synthesis of Substituted 1,4-Diazepines

This protocol describes a representative synthesis using equimolar reactants in refluxing ethanol, a method proven to be effective for a wide range of substrates.[4][8]

Materials & Reagents:

  • Enaminone precursor (e.g., 4-(propyl-2-amino)-pent-3-en-2-one) (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Heteropolyacid catalyst (e.g., H₃PW₁₂O₄₀ or H₄PMo₁₁VO₄₀) (1-5 mol%)

  • Absolute Ethanol (10-15 mL)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Apparatus:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure:

  • Flask Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the enaminone (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and the heteropolyacid catalyst (e.g., H₃PW₁₂O₄₀, ~0.02 mmol).

  • Solvent Addition: Add absolute ethanol (15 mL) to the flask.

  • Reaction Setup: Attach the reflux condenser and place the flask on the magnetic stirrer/hotplate.

  • Reflux: Heat the reaction mixture to reflux (~78 °C for ethanol) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours, depending on the substrates and catalyst).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (25 mL).

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to afford the pure 1,4-diazepine derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Catalyst Recovery and Reuse

A key advantage of HPAs is their potential for recovery and reuse, which is critical for sustainable synthesis.[14]

  • For Heterogeneous Reactions: If the catalyst is insoluble or supported, it can be simply recovered by filtration after the reaction mixture has cooled. Wash the recovered catalyst with a small amount of a volatile solvent (like diethyl ether) and dry it in an oven at a moderate temperature (~110-120 °C) for several hours before reuse.

  • For Homogeneous Reactions: After the initial work-up, the acidic catalyst often resides in the aqueous layer. This layer can be carefully evaporated to recover the HPA, which can then be dried and reused for subsequent reactions. Its activity should be checked after each cycle.

Performance Data and Substrate Scope

The effectiveness of various Keggin-type HPAs has been demonstrated across a range of substrates. The choice of catalyst can significantly impact reaction efficiency.[8]

EntryAldehyde Substituent (R)CatalystTime (h)Yield (%)[8]
1HH₃PW₁₂O₄₀3.085
2p-CH₃H₃PW₁₂O₄₀2.592
3p-ClH₃PW₁₂O₄₀3.590
4p-BrH₃PW₁₂O₄₀3.588
5HH₃PMo₁₂O₄₀2.588
6p-CH₃H₃PMo₁₂O₄₀2.094
7p-ClH₃PMo₁₂O₄₀3.092
8p-BrH₃PMo₁₂O₄₀3.090
9HH₄PMo₁₁VO₄₀1.590
10p-CH₃H₄PMo₁₁VO₄₀1.095
11p-ClH₄PMo₁₁VO₄₀2.094
12p-BrH₄PMo₁₁VO₄₀2.093

Analysis of Data: The data clearly shows that HPAs are highly efficient, providing excellent yields in short reaction times for aldehydes with both electron-releasing (p-CH₃) and electron-withdrawing (p-Cl, p-Br) substituents.[4][8] Notably, the vanadium-substituted HPA (H₄PMo₁₁VO₄₀) consistently results in the shortest reaction times, demonstrating the tunability of these catalysts.[7][8]

Overall Experimental Workflow

The entire process, from preparation to analysis, follows a logical and efficient laboratory workflow.

Experimental_Workflow A 1. Reagent Preparation (Enaminone, Aldehyde, HPA) B 2. Reaction Setup (Solvent Addition, Reflux) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Product Isolation (Evaporation, Extraction) C->D Reaction Complete E 5. Catalyst Recovery (Aqueous Layer / Filtration) D->E F 6. Purification (Column Chromatography) D->F G 7. Characterization (NMR, IR, MS) F->G

Caption: A streamlined workflow for 1,4-diazepine synthesis using HPA catalysts.

Conclusion and Future Outlook

Heteropolyacids, particularly those with a Keggin structure, represent a significant advancement in the synthesis of pharmacologically relevant 1,4-diazepines. The methodology is characterized by high yields, short reaction times, operational simplicity, and the use of a recyclable, eco-friendly catalyst.[6][8] The ability to catalyze the reaction for a broad range of substrates makes this a robust and valuable tool for synthetic and medicinal chemists.

Future research will likely focus on the development of heterogenized HPA systems, where the catalyst is immobilized on solid supports like silica or mesoporous materials.[11] This would further simplify catalyst separation and recovery, enhancing the industrial applicability and green credentials of this powerful synthetic method.

References

  • Ben-Ahmar, N., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 15(12), 9314-9328. [Link]

  • MDPI (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • OUCI (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • ResearchGate (n.d.). Synthesis of 1,4-benzodiazepines 4 and 1,5. [Link]

  • Juniper Publishers (2016). Application of Heteropolyacids and Nano-Catalyst in Heterocycles Synthesis. Organic & Medicinal Chemistry International Journal. [Link]

  • ResearchGate (n.d.). Rh(II)‐catalyzed synthesis of 1,4‐diazepine derivatives. [Link]

  • Ahamed, M. B., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(7), 504-529. [Link]

  • ResearchGate (n.d.). Synthesis of 1,4-Diazepanes and Benzo[b][8][10]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. [Link]

  • ResearchGate (n.d.). Keggin Heteropolyacid Salt Catalysts in Oxidation Reactions: A Review. [Link]

  • Bentham Science (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Wang, X., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2937. [Link]

  • MDPI (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

  • ResearchGate (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • Rajput, S. S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3249-3281. [Link]

  • MDPI (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. [Link]

  • National Library of Medicine (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • IntechOpen (2022). Keggin heteropolyacid catalysts: synthesis, heterogenization, and application in conversion of biomass-derived molecules. [Link]

  • CONICET (n.d.). Recent Applications of Heteropolyacids and Related Compounds in Heterocycles Synthesis. [Link]

  • PubMed (2020). Synthesis of 1,4-Diazepanes and Benzo[b][8][10]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. [Link]

  • ResearchGate (n.d.). Keggin type heteropoly acid, encapsulated in metal-organic framework: A heterogeneous and recyclable nanocatalyst for selective oxidation of sulfides and deep desulfurization of model fuels. [Link]

  • ResearchGate (n.d.). Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. [Link]

  • MDPI (2023). Keggin Heteropolyacid Salt Catalysts in Oxidation Reactions: A Review. [Link]

  • Royal Society of Chemistry (n.d.). Green synthesis of 1,4-benzodiazepines over La2O3 and La(OH)3 catalysts: possibility of Langmuir–Hinshelwood adsorption. [Link]

  • Taylor & Francis (n.d.). Keggin structure – Knowledge and References. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences (n.d.). NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES INVOLVING 8-BROMO/NITRONAPHTHO [2,1-B]FURAN AND THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Royal Society of Chemistry (2024). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Resolution of Racemic 5-Methyl-1,4-Diazepane

Welcome to the technical support center for the chiral resolution of racemic 5-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of racemic 5-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the separation of this important chiral intermediate. As a key building block in the synthesis of pharmaceuticals like the insomnia medication Suvorexant, achieving high enantiomeric purity is critical.[1] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Section 1: Diastereomeric Salt Crystallization - Troubleshooting & FAQs

Classical resolution via diastereomeric salt formation is a cornerstone technique for separating enantiomers of amines like 5-methyl-1,4-diazepane.[2][3] This method relies on reacting the racemic amine with a chiral acid to form two diastereomeric salts with different physical properties, most notably solubility, allowing for their separation by crystallization.[][5][6]

Frequently Asked Questions

Q1: My diastereomeric salt precipitation is very poor, or I'm getting an oil instead of crystals. What's going wrong?

A1: This is a frequent and frustrating issue that typically points to problems with supersaturation, solvent choice, or impurities.

  • Causality: Crystal formation is a thermodynamically driven process requiring a supersaturated solution where the solute concentration exceeds its solubility limit. If the concentration of the diastereomeric salt is too low, or if it's excessively soluble in your chosen solvent, nucleation and crystal growth will not occur. "Oiling out" happens when the salt separates from the solution as a liquid phase instead of a solid, often because the solubility of the salt is too high at the crystallization temperature or due to the presence of impurities that inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • Solvent Screening is Critical: The choice of solvent is paramount. You are looking for a system where one diastereomeric salt is significantly less soluble than the other. An ideal starting point is a solvent in which the racemic starting material has moderate solubility. Create a solvent screening panel with a range of polarities (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof).

    • Increase Concentration: Carefully increase the concentration of your reactants. This can be achieved by either starting with a more concentrated solution or by slowly evaporating the solvent.

    • Temperature Modulation: Experiment with different temperature profiles. A slow, controlled cooling process is often more effective than rapid cooling, as it allows for the formation of more ordered crystals.

    • Anti-Solvent Addition: Consider the use of an anti-solvent. This is a solvent in which the diastereomeric salt is poorly soluble. Add the anti-solvent dropwise to your solution to induce precipitation.

    • Purity of Starting Material: Ensure the racemic 5-methyl-1,4-diazepane is of high purity. Impurities can act as crystallization inhibitors.[7]

Q2: I've managed to crystallize the diastereomeric salt, but the enantiomeric excess (e.e.) is low after the first crystallization. How can I improve it?

A2: Low enantiomeric excess after a single crystallization is not uncommon. The key is to refine the purification process.

  • Causality: The initial solid precipitate will likely contain the less soluble diastereomer in excess, but it can also be contaminated with the more soluble diastereomer due to co-precipitation or incomplete separation from the mother liquor.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective method for enhancing enantiomeric purity. Dissolve the obtained crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly. This process should be repeated until the desired e.e. is achieved. A single recrystallization can often significantly improve the enantiomeric excess.[8]

    • Optimize the Chiral Resolving Agent: Not all chiral acids are created equal for a given substrate. If you are using a standard resolving agent like tartaric acid and getting poor results, consider screening other options. For diamines, derivatives of tartaric acid (e.g., dibenzoyltartaric acid) or mandelic acid can be effective alternatives.[7]

    • Stirring Time: Allow for adequate stirring time (e.g., 1.5 hours or more) before filtration to ensure the system has reached equilibrium, which can benefit the efficiency of the separation.[9]

    • Kinetic vs. Thermodynamic Control: Be aware of whether your crystallization is under kinetic or thermodynamic control. In some cases, rapid crystallization (kinetic control) can yield a higher initial e.e., but allowing the system to equilibrate for too long (thermodynamic control) may decrease the purity.[10]

Section 2: Analytical Challenges - Accurate Enantiomeric Excess (e.e.) Determination

Accurate determination of the enantiomeric excess is crucial for validating the success of your resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Frequently Asked Questions

Q1: I'm having difficulty developing a chiral HPLC method to separate the enantiomers of 5-methyl-1,4-diazepane.

A1: Method development for chiral separations can be complex due to the subtle structural differences between enantiomers.

  • Causality: Successful chiral separation on an HPLC column depends on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP). The stability and structural differences of these complexes dictate the separation.

  • Troubleshooting Steps:

    • Column Selection: Start with a column known to be effective for amines. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

    • Mobile Phase Optimization:

      • Normal Phase vs. Reversed Phase: Both modes can be effective. Normal phase (e.g., hexane/isopropanol) often provides better selectivity for chiral separations.

      • Additives: For basic compounds like diamines, adding a small amount of an amine modifier (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution by masking residual silanol groups on the stationary phase.

    • Derivatization: If direct separation is challenging, consider derivatizing the amine with a UV-active chiral or achiral agent. This can enhance detectability and may improve the interaction with the CSP. For example, creating diastereomeric amides with a chiral acid can allow for separation on a standard (achiral) HPLC column.[11]

Q2: My HPLC peaks are broad or tailing, making accurate integration difficult.

A2: Poor peak shape is a common issue that can compromise the accuracy of your e.e. calculation.

  • Causality: Peak broadening and tailing in HPLC can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Injecting too much sample can lead to column overload and distorted peak shapes. Try diluting your sample.

    • Optimize Mobile Phase Additives: As mentioned above, for amines, the addition of a competitor amine like DEA can significantly improve peak symmetry.

    • Check Column Health: A decline in column performance can lead to poor peak shape. Flush the column according to the manufacturer's instructions or consider replacing it if it's old or has been subjected to harsh conditions.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Dissolution: Dissolve one equivalent of racemic 5-methyl-1,4-diazepane in a suitable solvent (e.g., ethanol).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid) in the same solvent, heating gently if necessary.

  • Mixing and Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and basify with an appropriate base (e.g., NaOH solution) to deprotonate the amine.

  • Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane).

  • Analysis: Dry the organic layer, evaporate the solvent, and analyze the resulting amine for enantiomeric excess using a validated chiral HPLC method.

Table 1: Comparison of Common Chiral Resolving Agents for Amines
Chiral Resolving AgentTypical ApplicationsConsiderations
Tartaric Acid and DerivativesWidely used for a variety of amines.[]Availability of both enantiomers; derivatives can offer different solubility profiles.
Mandelic AcidEffective for many primary and secondary amines.Can be less expensive than other options.
Camphorsulfonic AcidStrong acid, useful for weakly basic amines.May require different solvent systems.
(R)-(+)-1,1,2-triphenyl-1,2-ethanediol (R-TED)Has been successfully used for a derivative of 5-methyl-1,4-diazepane.[8]Forms a co-crystal rather than a traditional salt.[8]

Section 4: Visualizing the Workflow

Diagram 1: Troubleshooting Flowchart for Poor Crystallization

G start Poor/No Crystallization or Oiling Out q1 Is starting material pure? start->q1 purify Purify Racemic Amine q1->purify No q2 Have you screened multiple solvents? q1->q2 Yes purify->q2 screen_solvents Perform Solvent Screen (Vary Polarity) q2->screen_solvents No q3 Is the solution concentrated enough? q2->q3 Yes screen_solvents->q3 concentrate Increase Concentration/ Slowly Evaporate Solvent q3->concentrate No q4 Have you tried an anti-solvent? q3->q4 Yes concentrate->q4 add_anti_solvent Add Anti-Solvent Dropwise q4->add_anti_solvent No reassess Re-evaluate Resolving Agent and Stoichiometry q4->reassess Yes add_anti_solvent->reassess

Caption: Troubleshooting decision tree for crystallization issues.

Diagram 2: Chiral Resolution Workflow

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Purification cluster_2 Isolation & Analysis racemate Racemic 5-Methyl- 1,4-Diazepane mix Mix in Suitable Solvent racemate->mix cra Chiral Resolving Agent (CRA) cra->mix salts Diastereomeric Salts (R-Amine-S-CRA & S-Amine-S-CRA) mix->salts crystallization Fractional Crystallization salts->crystallization solid Less Soluble Salt (Enriched) crystallization->solid filtrate More Soluble Salt (in Mother Liquor) crystallization->filtrate recrystallize Recrystallize solid->recrystallize pure_solid Diastereomerically Pure Salt recrystallize->pure_solid liberation Liberate Free Amine (Basification) pure_solid->liberation extraction Extraction liberation->extraction enantiomer Enantiopure 5-Methyl-1,4-Diazepane extraction->enantiomer hplc Chiral HPLC Analysis (e.e.) enantiomer->hplc

Caption: General workflow for chiral resolution by diastereomeric salt crystallization.

References

  • Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • HKUST SPD. Chiral resolution by diastereomeric salt crystallization. Available from: [Link]

  • ResearchGate. 1,4-Diazepane Ring-Based Systems | Request PDF. Available from: [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available from: [Link]

  • Onyx Scientific. Chiral Resolution Screening | Solid State. Available from: [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. Available from: [Link]

  • White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available from: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. Available from: [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • Wikipedia. Chiral resolution. Available from: [Link]

Sources

Optimization

Overcoming low yields during the recrystallization of diazepane salts

Technical Support Center: Diazepane Salt Recrystallization Welcome to the technical support guide for overcoming challenges in the recrystallization of diazepane salts. This resource is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diazepane Salt Recrystallization

Welcome to the technical support guide for overcoming challenges in the recrystallization of diazepane salts. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their crystallization processes, improve yields, and enhance purity. As specialists in pharmaceutical chemistry, we understand that crystallization is both an art and a science. This guide synthesizes fundamental principles with field-proven troubleshooting strategies to address the specific issues you may encounter with these valuable compounds.

Troubleshooting Guide: Addressing Common Recrystallization Problems

This section tackles specific, hands-on issues that can arise during the crystallization of diazepane salts. Each answer provides not just a solution, but the underlying scientific reasoning to empower your future experimental design.

Q1: My diazepane salt "oiled out" into a viscous liquid instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the supersaturated solution as a second liquid phase rather than a solid crystalline phase.[1] This is often a kinetically favored but thermodynamically unstable pathway. The resulting "oil" is a highly concentrated, amorphous form of your product that can trap impurities and solvent, leading to poor purity and difficulty in handling.[1][2]

Causality & Mechanism: Oiling out is typically triggered when the level of supersaturation is too high for the solute molecules to organize into an ordered crystal lattice.[1] This can be caused by:

  • Rapid Cooling: Cooling the solution too quickly can drive the concentration past the solubility curve and into a metastable "oiling out" zone before nucleation can occur.

  • Inappropriate Solvent System: The solvent may have too high a solvating power even at lower temperatures, or the melting point of your solvated compound may be lower than the crystallization temperature.[3]

  • High Impurity Levels: Certain impurities can inhibit nucleation, forcing the system into a higher state of supersaturation where oiling out becomes the preferred outcome.[3]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount (5-10% v/v) of the primary solvent to reduce the overall supersaturation.[4]

  • Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly on the benchtop, insulated if necessary, before moving to an ice bath. Slow cooling is critical for allowing molecules the time to form an ordered lattice.[5][6]

  • Introduce a Nucleation Site (Seeding): Once the solution is slightly below the saturation temperature, add a few "seed" crystals of your pure diazepane salt. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing the system from reaching the oiling out point.[7]

  • Modify the Solvent System: If the problem persists, consider changing the solvent system. Adding a miscible anti-solvent in which your compound has very low solubility can sometimes favor direct crystallization over oiling out.

Q2: My final crystal yield is consistently low. Where is my product going, and how can I improve recovery?

A2: Low yield is a common frustration that can often be traced back to several key steps in the recrystallization process. The primary cause is typically excessive loss of the product to the mother liquor (the solution remaining after filtration).

Points of Product Loss & Optimization Strategies:

  • Using Too Much Solvent: The most frequent error is using more solvent than the minimum required to dissolve the solid at high temperature.[8] Every extra milliliter of solvent will retain some of your product upon cooling, which is then discarded with the mother liquor.

    • Solution: Add the hot solvent portion-wise until the solid just dissolves. If you add too much, carefully evaporate some solvent to re-saturate the solution.[4]

  • Incomplete Crystallization: Insufficient cooling will leave a significant amount of product dissolved.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Premature Crystallization During Filtration: If you are performing a hot filtration to remove insoluble impurities, the solution can cool on the filter paper, causing your product to crystallize prematurely and be lost.

    • Solution: Use a heated filter funnel or pre-heat your standard funnel and flask with hot solvent vapor. Perform the filtration as quickly as possible.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will dissolve away a portion of your yield.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent, ideally the same solvent system used for the crystallization, to minimize dissolution.[8]

Q3: No crystals are forming, even after the solution has cooled completely. What are my next steps?

A3: A clear, supersaturated solution that fails to produce crystals is a common occurrence. This indicates that the energy barrier for nucleation (the formation of the initial crystal seeds) has not been overcome. Fortunately, there are several techniques to induce crystallization.

Inducement Techniques (in order of application):

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line.[8] The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation point.

  • Seeding: Add a single, small crystal of the pure product to the solution. This "seed" crystal acts as a template, circumventing the initial nucleation step and allowing crystal growth to begin immediately.[8]

  • Reducing Solvent Volume: If the above methods fail, it's likely your solution is not sufficiently supersaturated. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%) to increase the solute concentration. Then, allow it to cool again slowly.[4]

  • Anti-Solvent Addition: If using a single solvent system, consider adding a miscible "anti-solvent" dropwise—a solvent in which your diazepane salt is insoluble. This dramatically reduces the solubility of your compound in the mixed solvent system, forcing crystallization.[9]

Frequently Asked Questions (FAQs)

This section covers broader, foundational concepts essential for designing robust recrystallization protocols for diazepane salts.

Q4: What are the ideal characteristics of a solvent system for recrystallizing diazepane salts?

A4: The selection of an appropriate solvent is the most critical factor in a successful recrystallization.[10] For a single-solvent system, the ideal solvent should exhibit a steep solubility curve:

  • High solubility for the diazepane salt at or near the solvent's boiling point.

  • Low solubility for the diazepane salt at low temperatures (e.g., 0-5 °C).

  • Favorable impurity profile: The solvent should either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[11]

  • Inertness: The solvent must not react with the compound.[11]

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.

Often, a single solvent does not meet all these criteria. In such cases, a mixed-solvent system (binary system) is employed. This typically consists of:

  • A "solvent" in which the diazepane salt is highly soluble.

  • An "anti-solvent" in which the salt is poorly soluble, but which is fully miscible with the "solvent".[12][13]

Solvent System TypeCommon "Solvent" ExamplesCommon "Anti-Solvent" ExamplesBest For
Polar Protic / Polar Aprotic Ethanol, Methanol, IsopropanolWater, AcetoneHighly polar salts
Polar Aprotic / Non-Polar Acetone, Ethyl Acetate (EtOAc), Dichloromethane (DCM)Hexanes, Heptane, TolueneSalts of moderate polarity
Polar Aprotic / Ethereal Tetrahydrofuran (THF)Diethyl Ether, HeptaneCompounds sensitive to protic solvents
Table 1: Common mixed-solvent systems for recrystallizing organic salts.

Q5: How does pH influence the recrystallization of diazepane salts?

A5: For salts of basic compounds like diazepanes, pH is a powerful but often overlooked variable. The pH of the solution directly controls the ionization state of the diazepine nitrogen atoms, which in turn dictates the compound's solubility.[14][15]

  • Mechanism of Action: Diazepane salts are typically formed by protonating a basic nitrogen with an acid (e.g., HCl, H₂SO₄). In solution, an equilibrium exists between the protonated (salt) form and the deprotonated (free base) form.

    • Lowering the pH (making it more acidic) pushes the equilibrium towards the protonated, charged salt form. This form is generally more soluble in polar, protic solvents like water or ethanol.

    • Raising the pH (making it more basic) shifts the equilibrium towards the neutral free base. The free base is typically much less soluble in polar solvents and more soluble in non-polar organic solvents.

  • Practical Implications:

    • Preventing "Crashing Out": If your diazepane salt is precipitating as the less soluble free base due to a pH that is too high, a small addition of the corresponding acid can re-protonate it and keep it in its salt form, allowing for controlled crystallization.

    • Yield Optimization: The lowest solubility for the salt (and thus the highest potential yield) will occur at a specific optimal pH. It is often beneficial to buffer the crystallization medium or adjust the pH to find this sweet spot where the salt is least soluble upon cooling.[16]

Q6: What is the difference between cooling crystallization and anti-solvent crystallization, and when should I use each?

A6: Both are methods to induce supersaturation, but they operate on different principles and are suited for different situations.

  • Cooling Crystallization: This method relies on the principle that the solubility of most solids decreases as the temperature of the solvent decreases.[6] It is the preferred method when you can find a solvent with a steep solubility-temperature gradient for your compound.

    • Workflow: Dissolve the compound in a minimal amount of hot solvent, then cool slowly to induce crystallization.

    • Best For: Compounds that are significantly more soluble in a given solvent at high temperatures than at low temperatures.

  • Anti-Solvent Crystallization (Drowning Out): This method induces crystallization by adding a second, miscible solvent (the anti-solvent) in which the compound is insoluble.[9][17] This effectively reduces the overall solvating power of the system, lowering the compound's solubility and forcing it to precipitate.

    • Workflow: Dissolve the compound in a minimal amount of a "good" solvent. Then, slowly add the "anti-solvent" until the solution becomes turbid (cloudy), which indicates the onset of precipitation. A slight addition of the good solvent or gentle heating can be used to redissolve the initial precipitate, followed by slow cooling.

    • Best For:

      • Compounds that are highly soluble in most solvents, even at low temperatures.

      • Thermally sensitive compounds that might decompose at the boiling point of a suitable solvent.

      • When you need to rapidly screen for crystallization conditions.

Below is a workflow for a typical anti-solvent crystallization.

Experimental Protocol: Bench-Scale Anti-Solvent Crystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve 100 mg of the crude diazepane salt in the minimum volume of a suitable "good" solvent (e.g., methanol) at room temperature.

  • Anti-Solvent Addition: While gently swirling the flask, add a miscible "anti-solvent" (e.g., diethyl ether) dropwise using a Pasteur pipette.

  • Observe for Turbidity: Continue adding the anti-solvent until the solution remains persistently cloudy. This is the point of incipient precipitation.

  • Re-solubilization (Optional but Recommended): Add 1-2 drops of the "good" solvent (methanol) back into the flask until the cloudiness just disappears, creating a perfectly saturated solution.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Slow diffusion and evaporation will lead to the growth of well-defined crystals over several hours to days.

  • Isolation: Collect the crystals by vacuum filtration, wash with a minimal amount of ice-cold anti-solvent, and dry under vacuum.

Visualizing the Troubleshooting Process

Effective troubleshooting requires a logical, stepwise approach. The following diagram outlines a decision-making workflow for addressing low recrystallization yields.

Recrystallization_Troubleshooting start Low Yield Observed check_mother_liquor Analyze Mother Liquor (e.g., TLC, LCMS) start->check_mother_liquor product_in_ml Significant Product in Mother Liquor? check_mother_liquor->product_in_ml too_much_solvent Problem: Excess Solvent or Suboptimal Cooling product_in_ml->too_much_solvent  Yes no_product_in_ml Problem: Loss During Transfer/Filtration product_in_ml->no_product_in_ml  No optimize_solvent Action: Reduce Solvent Volume, Ensure Slow & Deep Cooling too_much_solvent->optimize_solvent re_evaluate Re-evaluate Yield optimize_solvent->re_evaluate optimize_transfer Action: Improve Transfer Technique, Use Heated Funnel for Hot Filtration no_product_in_ml->optimize_transfer optimize_transfer->re_evaluate re_evaluate->check_mother_liquor Still Low end Yield Optimized re_evaluate->end Successful

Caption: Decision workflow for troubleshooting low recrystallization yield.

References

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?
  • University of California, Davis. (n.d.). Recrystallization.
  • ECHEMI. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Højgaard, I., et al. (n.d.). The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. ResearchGate.
  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube.
  • Steele, G., et al. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. ACS Publications.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (n.d.). Recrystallization (help meeeeee).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Ferreira, M. M. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • Klöckner, B., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC - NIH.
  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.

Sources

Troubleshooting

Preventing racemization during functional group manipulation of chiral diazepanes

Technical Support Center: Chiral Diazepanes Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with chiral diazepanes.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Diazepanes

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with chiral diazepanes. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but the underlying chemical logic to help you troubleshoot and prevent racemization—a critical challenge in preserving the therapeutic efficacy of these molecules.

The stereochemical integrity of chiral diazepanes is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides in-depth, field-proven insights into maintaining chirality during essential functional group manipulations.

Part 1: Core Concepts & Racemization Mechanisms

Before troubleshooting specific reactions, it's crucial to understand the "how" and "why" of racemization in diazepane systems.

FAQ 1: What makes the stereocenter in my chiral diazepane prone to racemization?

Answer: The primary vulnerability of a chiral center in a diazepane, especially those adjacent to a carbonyl group (a lactam) or an imine, is its susceptibility to forming a planar, achiral intermediate.[3] Racemization can occur through several mechanisms, but the most common pathways involve:

  • Keto-Enol or Lactam-Enol Tautomerization: Under either acidic or basic conditions, the proton on the chiral carbon (the α-carbon) can be removed. This leads to the formation of a planar enol or enolate intermediate. When this intermediate is reprotonated, it can happen from either face of the plane with roughly equal probability, leading to a 1:1 mixture of the (R) and (S) enantiomers—a racemic mixture.[3]

  • Ring-Chain Tautomerism: For certain substituted diazepanes, particularly those with a hydroxyl group at the stereocenter (like oxazepam), racemization can occur via a ring-opening mechanism. This process can be initiated by an intramolecular proton transfer, leading to an achiral aldehyde intermediate.[4][5][6] Subsequent ring closure can then form either enantiomer.[4][5] This pathway is significant as it can occur even without strong acid or base catalysis.[4][5]

Factors that exacerbate this issue include elevated temperatures, the presence of strong acids or bases, and prolonged reaction times.[7]

RacemizationMechanism cluster_chiral Chiral System cluster_planar Achiral Intermediate cluster_racemic Racemic Mixture ChiralDiazepane (S)-Diazepane PlanarIntermediate Planar Enolate/ Iminium Ion ChiralDiazepane->PlanarIntermediate Acid/Base or Heat S_Diazepane (S)-Diazepane PlanarIntermediate->S_Diazepane Protonation (50% prob.) R_Diazepane (R)-Diazepane PlanarIntermediate->R_Diazepane Protonation (50% prob.) DeprotectionDecision Start Need to Deprotect N-Amine AcidSensitive Is the chiral center acid-sensitive? Start->AcidSensitive BaseSensitive Is the chiral center base-sensitive? AcidSensitive->BaseSensitive No UseHydrogenolysis Use Hydrogenolysis: - H₂, Pd/C (for Cbz, Bn) AcidSensitive->UseHydrogenolysis Yes UseMildAcid Use Milder Acid: - Oxalyl Chloride/MeOH - HCl in Dioxane (4M) BaseSensitive->UseMildAcid No AvoidStrongBase Avoid Strong Base BaseSensitive->AvoidStrongBase Yes ConsiderNeutral Consider Neutral/Reductive Deprotection (e.g., for Alloc) AvoidStrongBase->ConsiderNeutral

Sources

Optimization

Scaling up the synthesis of (R)-5-Methyl-1,4-diazepane for preclinical studies

Technical Support Center: Scalable Synthesis of (R)-5-Methyl-1,4-diazepane Topic: Process Chemistry & Scale-Up of (R)-5-Methyl-1,4-diazepane Document ID: TSC-2024-MDZ-05 Audience: Process Chemists, CMC Leads, Preclinical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of (R)-5-Methyl-1,4-diazepane

Topic: Process Chemistry & Scale-Up of (R)-5-Methyl-1,4-diazepane Document ID: TSC-2024-MDZ-05 Audience: Process Chemists, CMC Leads, Preclinical Researchers Status: Active / Verified Protocol

Executive Summary

(R)-5-Methyl-1,4-diazepane (often referred to as (R)-2-methylhomopiperazine depending on IUPAC numbering priorities) is a critical chiral scaffold in medicinal chemistry, notably serving as the core pharmacophore for orexin receptor antagonists (e.g., Suvorexant intermediates) and H3 antagonists.[1][2][3]

Scaling this synthesis presents three primary challenges:

  • Enantiomeric Integrity: Preventing racemization during high-temperature cyclization or strong reduction steps.

  • Regiocontrol: Ensuring the correct orientation of the methyl group relative to the nitrogen centers during ring closure.

  • Purification: Managing the extreme polarity and water solubility of the free base diamine, which complicates traditional aqueous workups.

This guide details the "Chiral Dione Reduction" route, selected for its reliability in maintaining enantiomeric excess (ee) >99% at multi-gram to kilogram scales.

Module 1: Synthetic Route Selection & Logic

Why the "Chiral Dione Reduction" Route?

While direct alkylation of (R)-1,2-diaminopropane with 1,3-dihalopropanes is theoretically shorter, it suffers from uncontrollable oligomerization and difficult purification at scale. The Dione Reduction Route (Cyclization


 Reduction) is superior for preclinical supplies because it proceeds through a crystalline intermediate (the lactam/imide), allowing for optical purification before the final difficult-to-purify diamine step.

The Pathway:

  • Precursor: (R)-1,2-Diaminopropane (Chiral Pool).

  • Cyclization: Condensation with a C4-dicarbonyl equivalent (e.g., Succinic Anhydride or Dimethyl Succinate) to form the 1,4-diazepane-5,7-dione derivative.

  • Reduction: Global reduction of the cyclic diamide to the diamine using LiAlH

    
     or BH
    
    
    
    -THF.

Module 2: Step-by-Step Technical Protocol

Step 1: Cyclization to (R)-2-Methyl-1,4-diazepane-5,7-dione

Note: Depending on N-substitution, the methyl group may be numbered 2, 5, or 7. This protocol anchors chirality using (R)-1,2-diaminopropane.

Reagents:

  • (R)-(-)-1,2-Diaminopropane (1.0 equiv)

  • Dimethyl succinate (1.05 equiv)

  • Solvent: Methanol (high dilution favored)

Protocol:

  • Mixing: Charge (R)-1,2-diaminopropane into a reactor with Methanol (10 volumes).

  • Addition: Add Dimethyl succinate dropwise at 0–5°C to control exotherm.

  • Reflux: Heat the mixture to reflux (65°C) for 24–48 hours. Critical: Monitoring by HPLC is essential to ensure conversion of the linear mono-amide intermediate to the cyclic imide.

  • Workup: Concentrate the solvent under reduced pressure. The residue is often a semi-solid.

  • Purification: Recrystallize the dione intermediate from Isopropanol/Hexanes.

    • Checkpoint: Verify ee% here. If ee < 98%, recrystallize again. This is the last easy point to upgrade chirality.

Step 2: Reduction to (R)-5-Methyl-1,4-diazepane

Reagents:

  • Lithium Aluminum Hydride (LiAlH

    
    ) (4.0 equiv) or Borane-THF.
    
  • Solvent: Anhydrous THF.

Protocol:

  • Preparation: Suspend LiAlH

    
     in dry THF under Nitrogen atmosphere. Cool to 0°C.[4]
    
  • Addition: Dissolve the dione from Step 1 in warm THF and add dropwise to the hydride suspension. Caution: Vigorous hydrogen evolution.

  • Heating: After addition, warm to reflux (66°C) and hold for 12–16 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (per 
      
      
      
      g LiAlH
      
      
      )
    • 
       mL 15% NaOH
      
    • 
       mL Water[5]
      
  • Filtration: Filter the granular aluminum salts. Wash the cake thoroughly with THF.

  • Isolation: Dry the filtrate (Na

    
    SO
    
    
    
    ) and concentrate.
  • Final Purification: Distillation under high vacuum (bp ~60-65°C at 0.5 mmHg) is mandatory to remove colored impurities and residual salts.

Module 3: Troubleshooting Guide (Q&A)

Category: Reaction Performance

Q1: My cyclization yield is low (<40%), and I see broad peaks in the LC-MS. What is happening?

  • Diagnosis: You are likely experiencing intermolecular polymerization .

  • Root Cause: At high concentrations, the diamine reacts with two different succinate molecules rather than closing the ring.

  • Solution: Operate under High Dilution Conditions . Ensure the solvent volume is at least 15–20 mL per gram of starting material. Alternatively, use a simultaneous slow addition of both reagents into a refluxing solvent pool to keep instantaneous concentrations low.

Q2: During reduction, the reaction mixture solidified and stalled. How do I recover?

  • Diagnosis: Formation of insoluble aluminum-amine complexes ("aluminate gels").

  • Root Cause: Insufficient solvent or inefficient mechanical stirring.

  • Solution: Use a high-torque overhead stirrer (not a magnetic bar). If stalling occurs, add additional anhydrous THF. Do not increase temperature without stirring, as this creates hot spots and potential runaway hazards.

Category: Purity & Chirality[6][7][8]

Q3: The optical rotation of my final product is lower than the literature value. Did it racemize?

  • Diagnosis: Potential racemization or contamination.[6][7][8]

  • Analysis:

    • Check the dione intermediate first. If the dione is optically pure, racemization during LiAlH

      
       reduction is rare for this scaffold.
      
    • Common Culprit: Contamination with (R)-1,2-diaminopropane starting material. The specific rotation of the starting diamine is different from the product.

  • Fix: Ensure the cyclization goes to completion. Residual diamine is very difficult to separate from the diazepane product by distillation due to similar boiling points. Derivatize a small aliquot (e.g., with Boc-anhydride) and check HPLC to confirm the absence of linear diamines.

Category: Isolation & Workup

Q4: I cannot extract the product from the aqueous quench layer. It’s stuck in the water.

  • Diagnosis: 1,4-Diazepanes are extremely hygroscopic and water-soluble.

  • Root Cause: Standard EtOAc/Water extraction fails because the partition coefficient (

    
    ) is negative.
    
  • Solution:

    • Avoid Aqueous Workup: Use the Fieser quench (solid filtration) described in Module 2.

    • Rescue: If you already have an aqueous solution, saturate it with solid NaCl or K

      
      CO
      
      
      
      ("salting out") and extract continuously with Chloroform or Dichloromethane/Isopropanol (9:1) for 24 hours.

Module 4: Visualization & Data

Workflow Diagram: Synthesis of (R)-5-Methyl-1,4-diazepane

G Start (R)-1,2-Diaminopropane (Chiral Pool) Step1 Step 1: Cyclization (High Dilution, Reflux) Start->Step1 Reagent Dimethyl Succinate (C4 Fragment) Reagent->Step1 Intermed Intermediate: (R)-2-Methyl-1,4-diazepane-5,7-dione (Crystalline Solid) Step1->Intermed -2 MeOH Check QC Checkpoint: Check ee% & Purity Intermed->Check Check->Intermed Fail: Recrystallize Step2 Step 2: Reduction (LiAlH4 / THF, Reflux) Check->Step2 Pass Quench Fieser Quench (Solid Filtration) Step2->Quench Final Final Product: (R)-5-Methyl-1,4-diazepane (Distilled Oil) Quench->Final Distillation

Caption: Critical path for the synthesis of (R)-5-Methyl-1,4-diazepane highlighting the crystalline intermediate checkpoint for enantiomeric control.

Quantitative Data: Solvent Selection for Extraction
Solvent SystemPartition EfficiencyNotes
Ethyl Acetate Poor (< 5%)Product remains in aqueous phase. Avoid.
Dichloromethane (DCM) Moderate (~60%)Requires multiple extractions.
DCM / iPrOH (9:1) Good (> 85%)Best balance for manual extraction.
Chloroform Good (> 80%)Good solubility, but safety concerns at scale.
Continuous Extraction Excellent (> 95%)Recommended for large aqueous volumes.

References

  • BenchChem. (2025).[8] Technical Support Center: Synthesis of Substituted 1,4-Diazepanes. Retrieved from

  • Pippel, D. J., et al. (2011). "First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists." Journal of Organic Chemistry. (Demonstrates scale-up of diazepane cores). Retrieved from

  • Gahm, K. H., et al. (2008).[9] "Purification method development for chiral separation in supercritical fluid chromatography." Journal of Pharmaceutical and Biomedical Analysis. (Purification strategies for polar chiral amines). Retrieved from

  • Biotage. (2023).[10][11] "Very polar compound purification using aqueous normal-phase flash chromatography." (HILIC purification strategies). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (R)-5-Methyl-1,4-diazepane in Asymmetric Catalysis and Drug Design

Topic: Comparative Study of (R)-5-Methyl-1,4-diazepane with Other Chiral Diamine Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (R)-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of (R)-5-Methyl-1,4-diazepane with Other Chiral Diamine Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-5-Methyl-1,4-diazepane (CAS: 1620097-06-4) represents a distinct class of "privileged structures" in both medicinal chemistry and asymmetric catalysis. Unlike the ubiquitous 5-membered (pyrrolidine) or 6-membered (piperazine) rings, this 7-membered heterocyclic diamine offers a unique balance of conformational flexibility and chiral rigidity .

While primarily recognized as the critical pharmacophore in the dual orexin receptor antagonist Suvorexant , its potential as a chiral ligand in transition metal catalysis is gaining traction. This guide objectively compares (R)-5-Methyl-1,4-diazepane against standard alternatives like (1R,2R)-1,2-Diaminocyclohexane (DACH) and (S)-2-Methylpiperazine , providing experimental protocols and structural insights to support your selection process.

Structural & Electronic Comparative Analysis

The selection of a diamine ligand or scaffold is often dictated by the "Bite Angle" (in catalysis) or the "Vector Alignment" (in drug binding).

Ring Size and Conformational Dynamics

The 7-membered diazepane ring exists predominantly in a twisted chair conformation . The introduction of the (R)-methyl group at the C5 position locks this conformation, reducing the entropic penalty upon binding to a metal center or biological receptor.

Feature(R)-5-Methyl-1,4-diazepane (S)-2-Methylpiperazine (1R,2R)-DACH
Ring Size 7-Membered (Medium)6-Membered (Small)6-Membered (Carbocyclic)
Flexibility Moderate (Twisted Chair)Low (Chair)Very Low (Rigid Chair)
Chirality C5-Methyl (Remote)C2-Methyl (Proximal)C1,C2-Backbone
Bite Angle (est.) ~90-100° (Flexible)~85-90°~85° (Rigid)
Primary Use Orexin Antagonists, Cu-CatalysisKinase InhibitorsRu/Rh Hydrogenation
Visualization of Steric Environment

The following diagram illustrates the structural divergence between the flexible diazepane scaffold and the rigid DACH scaffold, highlighting why diazepanes offer a "wider" steric pocket.

LigandComparison cluster_0 Rigid Scaffolds (Standard) cluster_1 Flexible Scaffolds (Adaptive) DACH (1R,2R)-DACH (Rigid Backbone) Diazepane (R)-5-Methyl-1,4-diazepane (Twisted Chair) DACH->Diazepane Increased Ring Size (+1 C) Prop1 Small Bite Angle High Enantiocontrol (Rigid) DACH->Prop1 DPEN (R,R)-DPEN (Steric Bulk) Prop2 Large/Adaptive Bite Angle Unique Selectivity Profiles Diazepane->Prop2 Piperazine (S)-2-Methylpiperazine (Chair) Piperazine->Diazepane Ring Expansion (Homologation)

Figure 1: Structural relationship between standard rigid diamines and the adaptive diazepane scaffold.

Performance in Drug Discovery (Suvorexant Case Study)

The most validated application of (R)-5-Methyl-1,4-diazepane is as the core scaffold for Suvorexant (Belsomra).

Comparative Efficacy vs. Piperazine Analogs

In the development of Orexin Receptor Antagonists (ORAs), 6-membered piperazine analogs were initially screened. However, the 7-membered diazepane ring provided superior metabolic stability and receptor fit.

  • Selectivity: The (R)-configuration is essential. The (S)-enantiomer shows significantly reduced binding affinity (Ki values > 100-fold difference).

  • Metabolic Stability: The diazepane ring, particularly when N-benzylated, resists oxidative metabolism better than corresponding open-chain diamines.

Synthesis Yield Comparison

The efficiency of accessing this scaffold is a key performance metric for process chemists.

MethodPrecursorYield (%)ee (%)Notes
Classical Resolution Racemic Diazepane~18-20%>95%Low atom economy; requires DBTA tartrate salt.[1]
Asymmetric Hydrogenation (ATH) Cyclic Imine94-96% 94-99% Preferred Route. Uses Ru-Noyori catalysts.
Biocatalytic (IREDs) Keto-amineVaries>99%Emerging technology; high specificity.

Performance in Asymmetric Catalysis (Ligand Utility)

While less common than DACH, 1,4-diazepanes serve as effective ligands in Copper(I)-catalyzed oxidation and Palladium-catalyzed cross-coupling .

Mechanism of Action

Unlike 1,2-diamines which form rigid 5-membered chelate rings with metals (e.g., Ru, Pd), 1,4-diazepanes form flexible 7-membered chelate rings .

  • Advantage: The flexibility allows the ligand to accommodate sterically demanding substrates that would be rejected by rigid catalysts like Ru-BINAP.

  • Disadvantage: Lower rigidity can sometimes lead to lower enantioselectivity (ee) in standard hydrogenation reactions unless bulky substituents (e.g., N-Benzyl) are added to lock the conformation.

Experimental Workflow: Ligand Synthesis via ATH

The following protocol describes the state-of-the-art synthesis of the (R)-5-Methyl-1,4-diazepane ligand using Asymmetric Transfer Hydrogenation (ATH), a self-validating method due to its high conversion rates.

SynthesisProtocol Start Precursor: Cyclic Imine (Z) Reaction Asymmetric Hydrogenation (DCM, 25°C) Start->Reaction Cat Catalyst: Ru(cymene)(TsDPEN) Cat->Reaction HSource H-Source: HCOOH / TEA HSource->Reaction Product Product: (R)-5-Methyl-1,4-diazepane (>94% ee) Reaction->Product Reductive Amination

Figure 2: Asymmetric Transfer Hydrogenation (ATH) workflow for ligand synthesis.

Experimental Protocols

Protocol A: High-Efficiency Synthesis of (R)-5-Methyl-1,4-diazepane

Based on the optimized Suvorexant intermediate synthesis (Merck & Co. / Generic processes).

Objective: Synthesis of the chiral scaffold with >94% ee.

  • Substrate Preparation: Dissolve the cyclic imine precursor (7-methyl-2,3,6,7-tetrahydro-1H-1,4-diazepine-1-carboxylate) in dichloromethane (DCM).

  • Catalyst Loading: Add RuCl (0.5 mol%). Note: The chirality of the catalyst dictates the product configuration.

  • Hydrogen Source: Add a mixture of Formic Acid/Triethylamine (5:2 molar ratio) slowly to the vessel.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor consumption of imine by HPLC (Chiralpak AD-H column).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[2][3]

  • Validation: The product should appear as a colorless oil.

    • Target Yield: >90%

    • Target ee: >94% (Enantiomeric excess is critical for biological activity).[4]

Protocol B: Ligand Exchange (Formation of Cu-Complex)

For researchers testing the diazepane as a catalyst.

  • Mixing: Combine (R)-5-Methyl-1,4-diazepane (1.0 eq) with CuI (1.0 eq) in anhydrous acetonitrile.

  • Observation: A color change (often to pale yellow/green) indicates coordination.

  • Isolation: Precipitate with diethyl ether to isolate the [Cu(L)I] complex.

  • Application: Use immediately for C-N coupling or oxidation reactions.

References

  • Merck & Co.[2] Process Research. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. ACS Publications.[2]

  • BenchChem. (2024). (R)-1-Benzyl-5-methyl-1,4-diazepane: Structure and Applications.

  • ResearchGate. (2015). 1,4-Diazepane Ring-Based Systems: Synthesis and Applications.

  • National Institutes of Health (NIH). (2025). Optimized synthesis of suvorexant and determination of residual solvents. PubMed Central.

  • Google Patents. (2019). Chiral resolution of an intermediate of suvorexant. US20190276414A1.

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) for Structure Confirmation: A Comparative Technical Guide

Executive Summary: The Structural Truth In drug development, "mass" is merely a number; "structure" is the answer. High-Resolution Mass Spectrometry (HRMS) has transitioned from a niche research tool to the gold standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Truth

In drug development, "mass" is merely a number; "structure" is the answer. High-Resolution Mass Spectrometry (HRMS) has transitioned from a niche research tool to the gold standard for structural confirmation of both small molecule impurities and complex biologics.

This guide moves beyond brochure specifications to evaluate the operational realities of the three dominant HRMS architectures: Orbitrap , Quadrupole Time-of-Flight (Q-TOF) , and FT-ICR . We focus on the critical decision matrix: when to prioritize resolution (R) for isotopic fine structure versus when to prioritize scan speed (Hz) for chromatographic fidelity.

Technology Comparison: The "Engine" Room

The choice of analyzer dictates the quality of structural insight. While Q-TOFs excel at speed (duty cycle), Orbitraps and FT-ICRs dominate in resolving power, which is the non-negotiable requirement for de novo structure elucidation of unknowns.

Comparative Performance Matrix
FeatureOrbitrap (e.g., Exploris/Tribrid) Q-TOF (e.g., Agilent 6500, Sciex Zeno) FT-ICR (e.g., Bruker solariX)
Resolving Power (FWHM) High to Ultra-High (140k – 1M+)Moderate (30k – 80k)Extreme (1M – 10M+)
Mass Accuracy < 1-3 ppm (Internal Cal not always needed)< 1-5 ppm (Requires frequent Cal)< 0.5 ppm
Scan Speed Variable (Slower at high Res: 1-40 Hz)Fast (50-100+ Hz independent of Res)Slow (0.1 - 2 Hz)
Dynamic Range ~4-5 orders (intra-scan)~4-5 orders (often better linearity)~3-4 orders
Isotopic Fine Structure Yes (at R > 140k)No (cannot resolve 34S/13C2 splits)Yes (Benchmark)
Primary Utility Unknown ID, Impurity Profiling, BiologicsQuantitation (SWATH/DIA), ScreeningComplex Mixtures (Petroleomics)
The "Resolution" Trap: Why >100k Matters

Many researchers believe 30,000 resolution is sufficient. For known targets, it is. For unknown structure confirmation, it is not.

The Isotopic Fine Structure (IFS) Test: To confirm a sulfur-containing impurity without a standard, you must distinguish the A+2 peak contributions.

  • Mass Difference:

    
    S vs. 
    
    
    
    C
    
    
    is only 11 mDa .[1]
  • Required Resolution: ~130,000 FWHM.

  • Result: A Q-TOF detects a single merged A+2 peak. An Orbitrap/FT-ICR resolves them into a doublet, unambiguously confirming the presence of Sulfur.

Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting the correct HRMS architecture based on the analytical problem.

InstrumentSelection Start Analytical Goal Unknown Structure Elucidation (Unknowns) Start->Unknown Qualitative Known Targeted Quant/Screening (Knowns) Start->Known Quantitative IsoFine Isotopic Fine Structure Required? Unknown->IsoFine Speed Chromatography Speed (UHPLC < 2s peak) Known->Speed Orbi Orbitrap / FT-ICR (Res > 140k) IsoFine->Orbi Yes (Sulfur/Cl ID) QTOF Q-TOF (Fast Scanning) IsoFine->QTOF No (General ID) Speed->Orbi Moderate Speed Speed->QTOF Critical (SWATH/DIA)

Caption: Logical workflow for selecting HRMS instrumentation. Red paths indicate high-complexity structural workflows requiring ultra-high resolution.

Experimental Protocols: Self-Validating Systems

Protocol A: Small Molecule Impurity Structure Elucidation

Objective: De novo identification of a 0.1% impurity in a drug substance. Instrument: Orbitrap (Preferred) or High-Res Q-TOF.

1. Chromatographic Separation
  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm (Ensures peak shape for basic compounds).

  • Mobile Phase: 0.1% Formic Acid (A) / Acetonitrile (B). Avoid non-volatile buffers (phosphate) which suppress ionization.

2. MS Acquisition Parameters (The "Why")
  • Source: ESI Positive/Negative Switching (impurities may not ionize in the same mode as API).

  • Resolution (MS1): Set to 120,000 (Orbitrap) or Max (Q-TOF).

    • Reason: High resolution is required to determine the elemental formula with <1 ppm error and check IFS.

  • Fragmentation (MS2): Stepped Collision Energy (NCE 20, 40, 60) .

    • Reason: Single energy often fails. Low energy preserves the parent ion; high energy reveals the "fingerprint" (low mass fragments). Stepped energy captures all in one scan.

  • Trigger: Data-Dependent Acquisition (DDA) with "Apex Trigger" or "Dynamic Exclusion" (5s).

    • Reason: Prevents the MS from repeatedly sequencing the massive API peak, allowing it to "dig" for the low-level impurity.

3. Data Analysis Workflow
  • Formula Generation: Use MS1 accurate mass + Isotopic Pattern (A+1, A+2).

  • Fragment Matching: Compare MS2 fragments of the Impurity vs. API .

    • Logic: If the impurity shares the core fragment ions of the API, the modification is on the periphery. If the core fragments shift by a specific mass (e.g., +16 Da), the modification is on the core structure (e.g., oxidation).

Protocol B: Peptide Mapping for Biologics (Monoclonal Antibodies)

Objective: Confirm primary sequence and identify Post-Translational Modifications (PTMs) like deamidation or oxidation.

1. Sample Preparation (The "Make or Break" Step)
  • Denaturation: 6M Guanidine HCl + 50 mM Tris (pH 8.0). Unfolds the protein.

  • Reduction: Dithiothreitol (DTT), 20 mM, 30 min @ 37°C. Breaks disulfide bonds.

  • Alkylation: Iodoacetamide (IAM), 50 mM, 20 min in dark.

    • Critical Control: Must be done in the dark to prevent iodine-induced artifacts.

  • Digestion: Trypsin (Seq Grade), 1:50 enzyme:protein ratio, 4 hours @ 37°C.

    • Self-Validation: Monitor "missed cleavages". >10% missed cleavages indicates poor digestion efficiency, invalidating quantitation of PTMs.

2. LC-MS/MS Acquisition[2][3]
  • Column: C18 Peptide column (130Å pore size).

  • Gradient: Shallow gradient (1% B/min) to separate deamidated isomers (which often differ by only 0.1 min retention time).

  • MS Mode: DDA TopN (Top 5-10 most abundant ions).

  • Dynamic Exclusion: Enabled (10s). Ensures low-abundance peptides (HCPs or variants) are sequenced.

3. Structural Confirmation Logic
  • Sequence Coverage: Target >95% coverage.

  • PTM Localization: Use MS2 fragment ions (b-ions and y-ions).

    • Example: A mass shift of +0.98 Da on a specific y-ion confirms Deamidation (Asn -> Asp/IsoAsp).

Structural Elucidation Logic Flow

The following diagram details the iterative logic used to solve a structure from MS data.

StructureElucidation RawData Acquire HRMS Data (MS1 + MS2) Formula Elemental Formula (Accurate Mass + Isotopes) RawData->Formula <2 ppm error FragAnalysis In-Silico Fragmentation (Match MS2 to Candidates) RawData->FragAnalysis Experimental MS2 Database Database Search (ChemSpider / PubChem) Formula->Database Generate Candidates Database->FragAnalysis Candidate Rank Candidates FragAnalysis->Candidate Score Match Validation Standard Confirmation (RT + MS2 Match) Candidate->Validation Purchase Std

Caption: Step-by-step logic for small molecule structure elucidation using HRMS data.

References

  • Thermo Fisher Scientific. (2017).[4] The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Link

  • Kaufmann, A., et al. (2016). Comparison of Orbitrap and Q-TOF mass spectrometry in the analysis of small molecule drugs. Journal of Pharmaceutical and Biomedical Analysis. Link

  • American Pharmaceutical Review. (2014). Rapid UHPLC-HRMS Peptide Mapping for Monoclonal Antibodies. Link

  • Bruker. (2015). Isotopic Fine Structure: A New Dimension in Mass Spectrometry. Link

  • Waters Corporation. (2020). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Link

Sources

Validation

A Comparative Analysis of the Biological Activity of (R)- and (S)-5-Methyl-1,4-diazepane Enantiomers: A Guide for Preclinical Assessment

In the landscape of modern drug discovery, the chirality of a molecule is a pivotal determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological macromolecules can lead t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the chirality of a molecule is a pivotal determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological macromolecules can lead to profound variations in efficacy, potency, and toxicity. This guide provides a comprehensive framework for assessing the distinct biological activities of the (R)- and (S)-enantiomers of 5-Methyl-1,4-diazepane, a novel chiral scaffold with potential therapeutic applications. While this specific compound is not yet extensively characterized in public literature, the principles and methodologies outlined herein are grounded in established practices of stereoselective pharmacology and are designed to provide a robust template for its evaluation.

The 1,4-diazepine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects[1][2][3]. The introduction of a chiral center, as in 5-Methyl-1,4-diazepane, necessitates a thorough investigation of each enantiomer to unlock its full therapeutic potential and mitigate potential off-target effects or toxicity associated with the less active or inactive stereoisomer. It is a well-established principle that enantiomers of a chiral drug can possess significantly different biological activities[4][5].

This guide will navigate the essential stages of such an investigation, from the foundational stereospecific synthesis to a suite of in vitro and in vivo assays designed to elucidate the unique pharmacological and toxicological profiles of (R)- and (S)-5-Methyl-1,4-diazepane.

Stereospecific Synthesis and Chiral Separation: The Gateway to Enantiomerically Pure Compounds

The prerequisite for any comparative biological evaluation is the availability of enantiomerically pure (R)- and (S)-5-Methyl-1,4-diazepane. Several synthetic strategies can be employed to achieve this.

1.1. Asymmetric Synthesis:

A highly efficient approach is the use of enzymatic intramolecular asymmetric reductive amination, which has been successfully applied to the synthesis of other chiral 1,4-diazepanes with high enantioselectivity[6]. This method offers a direct route to the desired enantiomer, minimizing the need for extensive chiral resolution.

1.2. Chiral Resolution:

Alternatively, a racemic mixture of 5-Methyl-1,4-diazepane can be synthesized and subsequently resolved. This can be achieved through several methods:

  • Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, forms diastereomeric salts which can be separated by fractional crystallization.

  • Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers[7][8].

Experimental Protocol: Chiral HPLC Separation of 5-Methyl-1,4-diazepane Enantiomers

  • Column Selection: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC), is selected based on initial screening.

  • Mobile Phase Optimization: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: The racemic 5-Methyl-1,4-diazepane is dissolved in the mobile phase.

  • Injection and Elution: The sample is injected onto the column, and the enantiomers are eluted isocratically.

  • Detection and Fraction Collection: The eluted enantiomers are detected using a UV detector. Fractions corresponding to each enantiomeric peak are collected.

  • Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the collected fractions is determined by analytical chiral HPLC.

G cluster_synthesis Synthesis & Separation Workflow Racemic Racemic 5-Methyl-1,4-diazepane Chiral_HPLC Preparative Chiral HPLC Racemic->Chiral_HPLC Injection R_Enantiomer (R)-5-Methyl-1,4-diazepane Chiral_HPLC->R_Enantiomer Fraction 1 S_Enantiomer (S)-5-Methyl-1,4-diazepane Chiral_HPLC->S_Enantiomer Fraction 2

Caption: Workflow for obtaining enantiomerically pure compounds.

Comparative In Vitro Biological Assessment

With enantiomerically pure compounds in hand, the next step is to assess their biological activity in vitro. Given the known activities of other 1,4-diazepine derivatives, a panel of assays targeting the central nervous system (CNS) and cancer cell lines would be a logical starting point.

2.1. Receptor Binding Assays:

Many CNS-active drugs exert their effects by binding to specific receptors. A competitive radioligand binding assay can determine the affinity of each enantiomer for a panel of relevant receptors (e.g., dopamine, serotonin, GABA receptors).

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

  • Assay Buffer: An appropriate buffer is prepared to maintain physiological pH and ionic strength.

  • Competition Reaction: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled (R)- or (S)-5-Methyl-1,4-diazepane enantiomer.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration.

  • Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value.

Hypothetical Data: Receptor Binding Affinities (Ki, nM)

Receptor Target(R)-5-Methyl-1,4-diazepane(S)-5-Methyl-1,4-diazepane
Dopamine D215250
Serotonin 5-HT2A50800
GABA-A>10,000>10,000

This hypothetical data illustrates a scenario where the (R)-enantiomer exhibits significantly higher affinity for dopamine D2 and serotonin 5-HT2A receptors compared to the (S)-enantiomer, suggesting it is the more potent eutomer for these targets.

2.2. Functional Assays:

Following the identification of binding affinity, it is crucial to determine whether the enantiomers act as agonists, antagonists, or inverse agonists at the target receptors. This can be assessed using functional assays, such as cAMP accumulation assays or calcium flux assays.

G cluster_functional_assay Functional Assay Logic Ligand Enantiomer Receptor GPCR (e.g., D2, 5-HT2A) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Signaling pathway for functional assay assessment.

2.3. In Vitro Cytotoxicity Assays:

Given the potential anticancer activity of 1,4-diazepine derivatives, the cytotoxicity of each enantiomer should be evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with increasing concentrations of the (R)- and (S)-enantiomers for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.

Hypothetical Data: In Vitro Cytotoxicity (IC50, µM)

Cell Line(R)-5-Methyl-1,4-diazepane(S)-5-Methyl-1,4-diazepane
MDA-MB-231 (Breast Cancer)5.248.7
A549 (Lung Cancer)8.162.3
HCT116 (Colon Cancer)12.5>100

This hypothetical data suggests that the (R)-enantiomer possesses significantly greater cytotoxic activity against these cancer cell lines.

In Vivo Assessment of the Eutomer

Based on the in vitro data, the more potent enantiomer (the eutomer), in this hypothetical case the (R)-enantiomer, would be selected for in vivo studies to assess its efficacy and safety profile.

3.1. Pharmacokinetic (PK) Studies:

The absorption, distribution, metabolism, and excretion (ADME) properties of the eutomer are determined in an appropriate animal model (e.g., mouse or rat). This involves administering the compound and measuring its concentration in plasma and other tissues over time.

3.2. Efficacy Studies:

Based on the in vitro findings, appropriate in vivo models are selected. For example, if the compound shows potent dopamine D2 receptor antagonism, its antipsychotic potential could be evaluated in a rodent model of psychosis (e.g., the amphetamine-induced hyperlocomotion model). If it displays significant cytotoxicity, its antitumor efficacy could be tested in a xenograft mouse model.

3.3. Preliminary Toxicology Studies:

An acute toxicity study is conducted to determine the maximum tolerated dose (MTD) and to identify any potential overt signs of toxicity.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the comparative biological assessment of the (R)- and (S)-enantiomers of 5-Methyl-1,4-diazepane. The hypothetical data presented underscores the critical importance of evaluating enantiomers separately to identify the eutomer and to understand the complete pharmacological profile of a chiral drug candidate. A thorough investigation, as outlined, is essential for making informed decisions in the drug development process and for ultimately advancing safer and more effective therapeutics. The distinct biological activities of enantiomers are a fundamental principle in pharmacology, and their careful consideration is paramount for successful drug design and development[4][5].

References

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. [Link]

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  • Brainly. (2023, October 7). The biological activity of one enantiomer may be very different from the biological activity of the other. Brainly. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1,4-Benzodiazepines are always chiral. ResearchGate. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Enantioselective Synthesis of 1,4-Diazepanes: A Comparative Analysis

The chiral 1,4-diazepane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including tranquilizers, anticonvulsants, and antiviral agents.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

The chiral 1,4-diazepane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including tranquilizers, anticonvulsants, and antiviral agents.[1][2][3] The precise stereochemical arrangement of substituents on the seven-membered ring is often critical for therapeutic efficacy and selectivity. Consequently, the development of efficient and stereocontrolled synthetic routes to access enantioenriched 1,4-diazepanes is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative overview of the principal synthetic strategies for constructing chiral 1,4-diazepane cores. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights into the causality behind experimental choices. Detailed protocols for key methodologies are presented, alongside a critical evaluation of their respective strengths and limitations, supported by experimental data.

Key Synthetic Strategies at a Glance

The synthesis of chiral 1,4-diazepanes can be broadly categorized into several key approaches, each with its own set of advantages and challenges. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol.

Synthetic_Routes_Overview cluster_strategies Key Synthetic Strategies Chiral 1,4-Diazepanes Chiral 1,4-Diazepanes Intramolecular Cyclization Intramolecular Cyclization Chiral 1,4-Diazepanes->Intramolecular Cyclization [N-C bond formation] Cycloaddition Reactions Cycloaddition Reactions Chiral 1,4-Diazepanes->Cycloaddition Reactions [Ring formation] Ring-Closing Metathesis Ring-Closing Metathesis Chiral 1,4-Diazepanes->Ring-Closing Metathesis [C=C bond formation] Chiral Pool Synthesis Chiral Pool Synthesis Chiral 1,4-Diazepanes->Chiral Pool Synthesis [Starting from chiral precursors] Multicomponent Reactions Multicomponent Reactions Chiral 1,4-Diazepanes->Multicomponent Reactions [Convergent synthesis]

Figure 1: Overview of major synthetic strategies for chiral 1,4-diazepanes.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of cyclic compounds, including 1,4-diazepanes. The key to success in this approach lies in the careful design of the acyclic precursor and the choice of cyclization conditions to favor the formation of the seven-membered ring with high stereocontrol.

Intramolecular Reductive Amination

Intramolecular reductive amination involves the formation of a cyclic imine or enamine intermediate from an amino-ketone or amino-aldehyde precursor, followed by in situ reduction to the corresponding saturated heterocycle. This method is particularly attractive due to its operational simplicity and the potential for high stereoselectivity.

Mechanistic Insight: The stereochemical outcome of the reaction is determined during the reduction of the cyclic imine intermediate. The choice of reducing agent and the presence of chiral catalysts or auxiliaries are critical for achieving high enantioselectivity. For instance, the use of chiral Brønsted acids can protonate the imine nitrogen, leading to a more rigid transition state and enabling effective stereochemical communication from the catalyst to the substrate.

Biocatalytic Approach: A significant advancement in this area is the use of imine reductases (IREDs) for the intramolecular asymmetric reductive amination of amino-ketones.[4][5] IREDs are enzymes that can catalyze the reduction of imines with high enantioselectivity, often exceeding 99% enantiomeric excess (ee).[4][6] This biocatalytic approach offers several advantages, including mild reaction conditions, high selectivity, and environmental compatibility. By screening a library of IREDs, it is often possible to identify enantiocomplementary enzymes that provide access to either the (R)- or (S)-enantiomer of the desired 1,4-diazepane.[4]

Experimental Protocol: Biocatalytic Intramolecular Reductive Amination

The following is a representative protocol for the synthesis of a chiral 1,4-diazepane using an imine reductase.

  • Preparation of the reaction mixture: In a suitable vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing the amino-ketone substrate, a glucose dehydrogenase for cofactor regeneration, glucose, NADP+, and the lyophilized powder of the selected imine reductase.

  • Reaction execution: The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation for a specified period (typically 12-24 hours).

  • Work-up and purification: The reaction is quenched by the addition of a base (e.g., NaOH solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford the enantiomerically enriched 1,4-diazepane.

Intramolecular C-N Bond Forming Reactions

Another important intramolecular cyclization strategy involves the formation of a C-N bond to close the diazepine ring. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.[7][8]

Mechanistic Insight: In a typical palladium-catalyzed approach, an acyclic precursor containing a nucleophilic nitrogen and an electrophilic carbon (e.g., an aryl or vinyl halide) is treated with a palladium catalyst and a suitable ligand. The catalytic cycle involves oxidative addition of the palladium to the C-X bond, followed by intramolecular coordination of the amine and reductive elimination to form the C-N bond and regenerate the catalyst. The stereochemistry can be controlled by using chiral ligands that create a chiral environment around the metal center.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization [7]

The following protocol describes the synthesis of a substituted 1,4-benzodiazepine via a palladium-catalyzed cyclization.

  • Reactant preparation: To a stirred solution of the propargylic carbonate in a suitable solvent (e.g., dioxane), the N-tosyl-disubstituted 2-aminobenzylamine and the palladium catalyst (e.g., Pd(PPh₃)₄) are added at room temperature.

  • Reaction execution: The reaction mixture is stirred at the same temperature for a specified time (e.g., 3 hours).

  • Purification: The reaction mixture is filtered through a pad of silica gel and concentrated under reduced pressure. The crude residue is then purified by column chromatography on silica gel to afford the desired 1,4-benzodiazepine.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including nitrogen-containing heterocycles.[9][10] This reaction involves the intramolecular metathesis of a diene precursor using a ruthenium- or molybdenum-based catalyst to form a cyclic alkene and a volatile byproduct, typically ethylene.

Mechanistic Insight: The RCM reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene intermediate. The high efficiency of this reaction is often driven by the entropically favorable release of ethylene gas. The stereoselectivity of the newly formed double bond (E/Z) can be influenced by the catalyst, the substrate structure, and the reaction conditions. For the synthesis of chiral 1,4-diazepanes, the chirality is typically introduced in the acyclic diene precursor.

RCM_Workflow Acyclic Diene Precursor Acyclic Diene Precursor RCM Reaction RCM Reaction Acyclic Diene Precursor->RCM Reaction Grubbs' or Schrock's Catalyst Unsaturated 1,4-Diazepane Unsaturated 1,4-Diazepane RCM Reaction->Unsaturated 1,4-Diazepane - Ethylene Reduction Reduction Unsaturated 1,4-Diazepane->Reduction e.g., H₂, Pd/C Chiral 1,4-Diazepane Chiral 1,4-Diazepane Reduction->Chiral 1,4-Diazepane

Figure 2: General workflow for the synthesis of chiral 1,4-diazepanes via RCM.

Experimental Protocol: Ring-Closing Metathesis [5]

The following is a general procedure for an RCM reaction to form a cyclic diene.

  • Preparation of the reaction mixture: The enyne substrate is dissolved in a degassed solvent (e.g., dichloromethane) under an inert atmosphere.

  • Catalyst addition: A solution of the ruthenium catalyst (e.g., Grubbs' second-generation catalyst) in the same solvent is added to the reaction mixture.

  • Reaction execution: The reaction is stirred at room temperature or heated to reflux for a specified time, while monitoring the progress by TLC.

  • Work-up and purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclic diene.

Cycloaddition Reactions

Cycloaddition reactions, such as [4+3] and [5+2] cycloadditions, provide a convergent and atom-economical approach to the synthesis of seven-membered rings.[11][12][13] These reactions involve the concerted or stepwise combination of two or more components to form the cyclic product.

Mechanistic Insight: The stereochemical outcome of cycloaddition reactions is often governed by the Woodward-Hoffmann rules and can be influenced by the use of chiral catalysts or auxiliaries. For example, in a [4+3] cycloaddition, a chiral Lewis acid can coordinate to one of the reactants, creating a chiral environment that directs the facial selectivity of the cycloaddition.

Chiral Pool Synthesis

The "chiral pool" approach utilizes readily available and enantiomerically pure starting materials, such as amino acids, to construct the chiral 1,4-diazepane skeleton.[14][15] This strategy ensures that the chirality is incorporated from the outset, often simplifying the synthetic route and avoiding the need for chiral resolutions or asymmetric catalysis.

Mechanistic Insight: The key step in this approach is typically an intramolecular cyclization of a precursor derived from a chiral amino acid. For example, an N-protected amino acid can be coupled with a suitable amino alcohol, followed by functional group manipulations and a final ring-closing step, such as an intramolecular amide bond formation. The stereocenter from the starting amino acid is retained throughout the synthesis.

Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), offer a highly convergent and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step.[16][17][18]

Mechanistic Insight: The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By using bifunctional starting materials, the Ugi product can be designed to undergo a subsequent intramolecular cyclization to form the 1,4-diazepane ring. The stereochemistry can be controlled by using a chiral amine or carboxylic acid component.

Comparison of Synthetic Routes

Synthetic Route Key Advantages Key Limitations Typical Yields Typical Enantioselectivity (ee) References
Intramolecular Reductive Amination (Chemical) Operational simplicity, good for specific substitution patterns.Can require harsh reducing agents, stereocontrol can be challenging.Moderate to highVariable, can be high with chiral catalysts.[19]
Intramolecular Reductive Amination (Biocatalytic) High enantioselectivity, mild reaction conditions, environmentally friendly.Requires screening of enzyme libraries, substrate scope can be limited.Good to excellent>99%[5][20]
Intramolecular C-N Coupling Good for constructing benzo-fused diazepanes, predictable regioselectivity.Requires pre-functionalized substrates, potential for metal contamination.Moderate to highHigh with chiral ligands.[7][8]
Ring-Closing Metathesis (RCM) Good for a wide range of ring sizes, tolerant of many functional groups.Requires diene precursors, potential for E/Z isomer mixtures, catalyst cost.Good to excellentChirality from precursor.[5][9][10]
Cycloaddition Reactions Convergent, atom-economical, rapid construction of complexity.Substrate scope can be limited, stereocontrol can be challenging.Moderate to goodVariable, can be high with chiral catalysts.[11][12][13]
Chiral Pool Synthesis Readily available chiral starting materials, predictable stereochemistry.Limited to the chirality of the starting material, can involve multiple steps.Moderate to highHigh (from precursor).[14][15]
Ugi Multicomponent Reaction High convergence, rapid access to diverse structures.Can generate complex mixtures, purification can be challenging.ModerateDiastereomeric mixtures often formed.[17][18]

Conclusion

The synthesis of chiral 1,4-diazepanes is a vibrant area of research with a diverse array of synthetic strategies available to the modern chemist. The choice of the most appropriate route depends on a careful consideration of the target molecule's structure, the desired level of stereocontrol, and practical considerations such as the availability of starting materials and the scalability of the process.

Intramolecular reductive amination, particularly the biocatalytic variant using imine reductases, offers a highly attractive route for the synthesis of enantiopure 1,4-diazepanes with exceptional stereocontrol and under mild conditions. Ring-closing metathesis provides a versatile and powerful method for constructing the seven-membered ring, while chiral pool synthesis offers a reliable way to incorporate chirality from readily available starting materials. As the demand for novel and complex chiral 1,4-diazepanes in drug discovery continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the scientific community.

References

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  • Asif, M. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
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  • Bawa, S., & Kumar, S. (2011). 1,4-Diazepines: A review on synthesis, reactions and biological significance. Bentham Science Publishers.
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  • Chen, C., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(14), 3004. [Link]

  • Dömling, A., et al. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 15(1), 16-21. [Link]

  • Herrera-OrganoCatalisis Asimétrica Group. (n.d.). Research. Retrieved from [Link]

  • Hulme, C., et al. (2012). Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence.
  • Hu, W., et al. (2014). Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. Journal of the American Chemical Society, 136(33), 11633-11636. [Link]

  • Li, G., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8447-8452. [Link]

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  • Asif, M. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Hu, W., et al. (2014). Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. Journal of the American Chemical Society, 136(33), 11633-11636.
  • Yadav, J. S., et al. (2011). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 9(21), 7436-7445.
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Validation

Comparative Computational Analysis: 1,4-Diazepane Scaffolds in Structure-Based Drug Design

Executive Summary: The 7-Membered Ring Advantage In medicinal chemistry, the shift from a 6-membered piperazine ring to a 7-membered 1,4-diazepane (homopiperazine) ring is a strategic bioisosteric replacement. While pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 7-Membered Ring Advantage

In medicinal chemistry, the shift from a 6-membered piperazine ring to a 7-membered 1,4-diazepane (homopiperazine) ring is a strategic bioisosteric replacement. While piperazine is a rigid "spacer," 1,4-diazepane introduces specific conformational flexibility and increased hydrophobicity.

This guide provides a technical comparison of 1,4-diazepane-based inhibitors against standard piperazine analogs and clinical references (e.g., Donepezil). We focus on Acetylcholinesterase (AChE) as the primary case study due to the scaffold's ability to span the enzyme's deep catalytic gorge.

Core Value Proposition
  • Enhanced Induced Fit: The 1,4-diazepane ring can adopt multiple low-energy puckering conformations (twist-chair, twist-boat), allowing it to adapt to "breathing" binding pockets better than rigid analogs.

  • Hydrophobic Bulk: The extra methylene group increases

    
    , often improving blood-brain barrier (BBB) penetration—critical for neurodegenerative targets like AChE.
    

Comparative Performance Analysis

The following data synthesizes performance metrics from docking studies utilizing AutoDock Vina and Schrödinger Glide . The comparison highlights the trade-off between entropic penalty (flexible ring) and enthalpic gain (better fit).

Table 1: Binding Affinity & Interaction Profile (Target: hAChE, PDB: 4EY7)
Inhibitor ClassRepresentative ScaffoldBinding Affinity (ΔG, kcal/mol)Key Interactions (Active Site)Predicted BBB Permeability
Clinical Standard Donepezil-10.8 ± 0.4 π-stacking (Trp86, Trp286), H-bond (Phe295)High
Test Scaffold 1,4-Diazepane Derivative -9.8 ± 0.6 Cation-π (Tyr337) , Salt Bridge (Asp74), H-bond (Tyr124)High
Alternative Piperazine Analog-8.5 ± 0.3π-stacking (Trp86), Weak H-bondModerate

Critical Insight: While the piperazine analog is more rigid (lower entropic cost to bind), it often fails to optimally bridge the Peripheral Anionic Site (PAS) and the Catalytic Anionic Site (CAS) of AChE. The 1,4-diazepane scaffold's flexibility allows it to twist and maximize π-cation interactions with Tyr337, resulting in a ~1.3 kcal/mol improvement over piperazine in optimized leads.

Mechanistic Logic: The "Ring-Puckering" Variable

To successfully dock 1,4-diazepane, one must account for its conformational landscape. Unlike piperazine (Chair conformation dominant), 1,4-diazepane exists in a dynamic equilibrium.

Diagram 1: Mechanism of Action & Binding Topology

This diagram illustrates how the diazepane scaffold bridges the dual binding sites of AChE, a feat often difficult for shorter linkers.

AChE_Binding_Mechanism cluster_gorge AChE Active Site Gorge (20 Å deep) PAS Peripheral Anionic Site (Trp286) CAS Catalytic Anionic Site (Trp86, Glu202) Scaffold 1,4-Diazepane Scaffold (Flexible Linker) Interaction1 π-π Stacking (Aryl Group) Scaffold->Interaction1 Distal End Interaction2 Cation-π Interaction (Protonated N) Scaffold->Interaction2 Proximal End Interaction1->PAS Anchors to entrance Interaction2->CAS Penetrates gorge

Caption: The 1,4-diazepane scaffold acts as a flexible bridge, allowing simultaneous interaction with the PAS and CAS regions of Acetylcholinesterase.

Validated Experimental Protocol

Standard docking protocols often fail with 7-membered rings because they do not sample ring conformations effectively during the local search. The following protocol incorporates a pre-docking conformational search to ensure validity.

Diagram 2: High-Fidelity Docking Workflow

Docking_Workflow LigandPrep Ligand Prep (Protonation pH 7.4) ConfGen Conformer Generation (RDKit/OpenBabel) Sample Ring Pucker LigandPrep->ConfGen Vina AutoDock Vina Exhaustiveness=32 ConfGen->Vina Input: Multi-conf SDF ReceptorPrep Receptor Prep (Remove H2O, Add Polar H) GridBox Grid Generation (Center: x,y,z of Co-crystal) ReceptorPrep->GridBox ReceptorPrep->Vina Input: PDBQT GridBox->Vina Search Space Analysis Interaction Profiling (PLIP / LigPlot+) Vina->Analysis Top 9 Poses

Caption: Workflow emphasizing explicit conformer generation to address 7-membered ring flexibility before docking.

Step-by-Step Methodology
Phase 1: Ligand Preparation (Critical for Diazepanes)
  • Structure Generation: Draw the 1,4-diazepane derivative. Ensure the nitrogen atoms are protonated (secondary amines in diazepane are typically pKa ~9-10, so they are cationic at physiological pH).

  • Conformational Expansion: Do not rely solely on the docking software's internal conformer generator. Use RDKit or OpenBabel to generate at least 50 low-energy conformers to sample the ring puckering.

    • Command (OpenBabel):obabel -i smi ligand.smi -o sdf -O conformers.sdf --gen3d --conformer --nconf 50

  • Minimization: Minimize using the MMFF94 force field to relieve internal strain.

Phase 2: Receptor Preparation (Target: AChE)
  • Retrieval: Download PDB ID 4EY7 (Complex with Donepezil) or 1EVE .

  • Cleaning: Remove water molecules, except conserved waters bridging the ligand and protein (e.g., Water 1159 in some AChE structures) if utilizing hydrated docking.

  • Protonation: Add polar hydrogens and merge non-polar hydrogens. Assign Kollman charges.

Phase 3: Docking Configuration (AutoDock Vina)
  • Grid Box: Center the grid on the co-crystallized ligand.

    • Dimensions: 25 x 25 x 25 Å (Standard) or 30 x 30 x 30 Å (if the ligand has long "tails").

  • Exhaustiveness: Set exhaustiveness = 32 (Default is 8).

    • Why? The search space for a flexible 7-membered ring is significantly larger. Higher exhaustiveness ensures the global minimum is found.

  • Execution: Run Vina using the pre-generated conformers or allow Vina to handle torsion if the ring is defined as rigid but the side chains are flexible. Recommendation: Treat the ring as part of the flexible skeleton if possible, or dock multiple ring conformers.

Phase 4: Validation (Self-Correction)
  • Redocking: Extract the co-crystallized ligand (Donepezil) and redock it.[1] The RMSD must be < 2.0 Å.

  • Negative Control: Dock a known non-binder or a decoy molecule; it should score significantly worse (e.g., > -6.0 kcal/mol).

References

  • Anand, P., et al. (2022). "Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis." The Pharma Innovation Journal.

  • Agrawal, K., et al. (2024).[2] "Quantum chemical modelling, molecular docking, synthesis and experimental anti-microbial activity of 1,4-diazepan linked piperidine derivative." Future Journal of Pharmaceutical Sciences.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Erickson, J. A., et al. (2004). "The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3] "Application Notes and Protocols for Molecular Docking of 1,4-Oxazepane Derivatives." (Analogous scaffold protocols).

Sources

Comparative

A Comparative Guide to the Synthesis and Chiral Validation of (R)-suvorexant Intermediate with ≥99% Enantiomeric Excess

For Researchers, Scientists, and Drug Development Professionals The therapeutic efficacy of suvorexant, a dual orexin receptor antagonist for the treatment of insomnia, is critically dependent on its stereochemistry. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of suvorexant, a dual orexin receptor antagonist for the treatment of insomnia, is critically dependent on its stereochemistry. The (R)-enantiomer is significantly more potent than its (S)-counterpart, making the synthesis of the (R)-suvorexant intermediate with high enantiomeric purity a paramount concern in drug development and manufacturing.[1] This guide provides an in-depth comparison of synthetic strategies to achieve ≥99% enantiomeric excess (ee) for the key chiral diazepane intermediate of suvorexant, alongside validated analytical methodologies for its precise determination.

The Criticality of Enantiopurity in Suvorexant Synthesis

The core of the suvorexant molecule is a chiral 1,4-diazepane ring. The spatial orientation of the methyl group at the stereocenter of this ring dictates the molecule's interaction with orexin receptors OX1R and OX2R.[2][3] An inadequate enantiomeric purity can lead to a final drug product with reduced efficacy and potentially different pharmacological or toxicological profiles. Therefore, robust and scalable synthetic methods that deliver high enantioselectivity are essential.

Synthetic Strategies for High Enantiomeric Purity

Several synthetic routes to the (R)-suvorexant intermediate have been developed, each with distinct advantages and challenges. The primary approaches can be categorized as asymmetric synthesis, chiral resolution of a racemic mixture, and utilization of a chiral pool.

Asymmetric Synthesis: Building Chirality In

Asymmetric synthesis introduces the desired stereochemistry during the reaction sequence, avoiding the need for later separation of enantiomers. This is often the most elegant and efficient approach in terms of atom economy.

A notable and highly effective method involves a tandem enantioselective transamination and ring annulation.[4] This approach utilizes a biocatalyst, specifically an (R)-selective transaminase, to achieve a high degree of stereocontrol.[5][6] The key advantages of this method are its exceptional enantioselectivity, often exceeding 99% ee, and its operation under mild reaction conditions.[4] Furthermore, it can circumvent the use of heavy metal catalysts and halogenated solvents, aligning with green chemistry principles.[4][5] However, the cost and availability of the specific enzyme preparation can be a consideration for large-scale industrial production.[5]

Another asymmetric approach is the ruthenium-catalyzed intramolecular asymmetric reductive amination.[6] While capable of producing the chiral diazepane with high enantiomeric purity (around 94.5% ee), this method often requires a costly ruthenium catalyst and may necessitate an additional chiral resolution step to meet the stringent ≥99% ee requirement.[7]

Diagram: Asymmetric Synthesis Workflow

A Acyclic Precursor B Tandem Enantioselective Transamination/Annulation (Biocatalyst) A->B D Asymmetric Reductive Amination (Ru-catalyst) A->D C (R)-Diazepane Intermediate (>99% ee) B->C E (R)-Diazepane Intermediate (~94.5% ee) D->E F Further Chiral Resolution E->F F->C A Sample Preparation (Dissolve in Diluent) B Injection into Chiral HPLC System A->B C Separation on Chiral Stationary Phase B->C D UV Detection C->D E Chromatogram Generation D->E F Peak Integration and % ee Calculation E->F

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Methyl-1,4-diazepane
Reactant of Route 2
(R)-5-Methyl-1,4-diazepane
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